2-Bromo-1,3-dichloro-4-fluorobenzene
Description
Properties
IUPAC Name |
2-bromo-1,3-dichloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-5-3(8)1-2-4(10)6(5)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFKDXYTCKEBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599841 | |
| Record name | 2-Bromo-1,3-dichloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260882-75-4 | |
| Record name | 2-Bromo-1,3-dichloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Bromo-1,3-dichloro-4-fluorobenzene" CAS number
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An In-depth Technical Guide to the Physical Properties of 2-Bromo-1,3-dichloro-4-fluorobenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-dichloro-4-fluorobenzene is a halogenated aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and advanced materials. Its utility in cross-coupling reactions and as a precursor for more complex molecular architectures necessitates a thorough understanding of its fundamental physical properties. These properties not only dictate the conditions required for its handling, storage, and reaction but also influence its pharmacokinetic and pharmacodynamic profiles in drug discovery applications.
This guide provides a comprehensive analysis of the core physical properties of 2-Bromo-1,3-dichloro-4-fluorobenzene. As a Senior Application Scientist, the following sections synthesize available data with established analytical methodologies, offering a framework for the practical characterization of this compound in a research and development setting. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Compound Profile at a Glance
A summary of the key physical and chemical identifiers for 2-Bromo-1,3-dichloro-4-fluorobenzene is presented below. It is important to note that while some properties like boiling point and density are predicted or calculated from computational models, others such as melting point and solubility require empirical determination for confirmation.
| Property | Value | Source |
| Chemical Name | 2-Bromo-1,3-dichloro-4-fluorobenzene | - |
| CAS Number | 1000571-73-0 | |
| Molecular Formula | C₆H₂BrCl₂F | |
| Molecular Weight | 247.89 g/mol | |
| Boiling Point | 236.6 ± 35.0 °C at 760 mmHg (Predicted) | |
| Density | 1.838 ± 0.06 g/cm³ (Predicted) | |
| Melting Point | Not available in public literature; requires experimental determination. | - |
| Solubility | Expected to be soluble in nonpolar organic solvents; sparingly soluble in water. Quantitative data requires experimental determination. | - |
Detailed Analysis of Physical Properties
Molecular Weight and Structure
The molecular weight of 2-Bromo-1,3-dichloro-4-fluorobenzene is calculated to be 247.89 g/mol based on its molecular formula, C₆H₂BrCl₂F. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in mass spectrometry, which is a key identifying feature. The substitution pattern on the benzene ring—a single bromine, two chlorines, and one fluorine atom—creates a sterically hindered and electron-deficient aromatic system, influencing its reactivity and intermolecular interactions.
Boiling Point
The predicted boiling point is approximately 236.6 °C at standard atmospheric pressure. This relatively high boiling point is consistent with its molecular weight and the presence of multiple halogen atoms, which increase intermolecular van der Waals forces.
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Experimental Causality: The boiling point is a critical parameter for purification by distillation. An accurate experimental value is essential for designing purification protocols, especially for separating it from reactants or byproducts with similar boiling points. The presence of impurities will typically result in a boiling range rather than a sharp boiling point.
Density
The predicted density is 1.838 g/cm³, indicating that it is significantly denser than water. This is expected for a polyhalogenated aromatic compound.
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Experimental Causality: Knowledge of the density is vital for solvent selection in liquid-liquid extractions, as it determines which layer will be organic and which will be aqueous. It is also a necessary parameter for any process involving mass-to-volume conversions.
Melting Point
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Trustworthiness of Measurement: A sharp melting point range (typically < 1 °C) is a strong indicator of high purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice structure of the solid.
Solubility Profile
Based on its chemical structure—a nonpolar aromatic ring with halogen substituents—2-Bromo-1,3-dichloro-4-fluorobenzene is expected to exhibit poor solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.
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Expertise in Application: The solubility profile is paramount for drug development, influencing formulation and bioavailability. In synthetic chemistry, it dictates the choice of solvents for reactions, work-up procedures, and purification methods like recrystallization. A quantitative understanding of solubility is necessary for developing robust and scalable processes.
Experimental Protocols for Property Determination
The following section details the standard operating procedures for the experimental determination of the key physical properties of 2-Bromo-1,3-dichloro-4-fluorobenzene.
Protocol 1: Determination of Melting Point
This protocol describes the use of a standard digital melting point apparatus.
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
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Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
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Rapid Determination (Optional): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find an approximate melting range.
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Accurate Determination: Cool the apparatus to at least 20 °C below the approximate melting point. Prepare a new capillary. Set a slow ramp rate (1-2 °C/min).
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Observation: Record the temperature at which the first liquid droplet appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).
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Validation: Repeat the measurement with a fresh sample to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Protocol 2: Determination of Solubility
This protocol provides a method for the quantitative determination of solubility in a given solvent.
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Solvent Selection: Choose a range of solvents (e.g., water, ethanol, acetone, dichloromethane).
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Saturated Solution Preparation: In a sealed vial at a constant temperature (e.g., 25 °C), add an excess amount of 2-Bromo-1,3-dichloro-4-fluorobenzene to a known volume of the solvent.
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Equilibration: Agitate the mixture using a magnetic stirrer or shaker until equilibrium is reached (typically 24 hours). Ensure excess solid remains.
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Phase Separation: Allow the solid to settle. Carefully extract a known volume of the supernatant liquid using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
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Solvent Evaporation: Weigh an empty, dry vial. Transfer the filtered supernatant to this vial and carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.
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Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used. Express the result in g/L or mg/mL.
Authored by: Dr. Gemini, Senior Application Scientist
An In-Depth Technical Guide to 2-Bromo-1,3-dichloro-4-fluorobenzene: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1,3-dichloro-4-fluorobenzene, a halogenated aromatic compound of interest to researchers and professionals in drug development and fine chemical synthesis. While this specific isomer is not as widely documented as some of its structural counterparts, this paper will elucidate its core physicochemical properties, outline logical synthetic pathways, detail robust analytical characterization methodologies, and explore its potential applications by drawing reasoned parallels with closely related, well-studied isomers. The primary objective is to equip researchers with the foundational knowledge and practical frameworks required to synthesize, characterize, and effectively utilize this versatile chemical building block.
Introduction and Core Concepts
Halogenated benzenes are fundamental scaffolds in modern medicinal chemistry and materials science. The specific arrangement of different halogen atoms (F, Cl, Br) on the benzene ring imparts a unique combination of steric and electronic properties, which can be leveraged to fine-tune a molecule's reactivity, lipophilicity, and metabolic stability. 2-Bromo-1,3-dichloro-4-fluorobenzene (C₆H₂BrCl₂F) belongs to this critical class of compounds. Its structure, featuring four distinct halogen substituents, presents a versatile platform for regioselective functionalization through established synthetic methodologies like cross-coupling reactions.
The strategic placement of bromine, chlorine, and fluorine atoms offers multiple reactive handles. The carbon-bromine bond is typically the most labile and is readily employed in metal-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. The chlorine and fluorine atoms, being more electronegative, influence the ring's electronic density and can serve as sites for nucleophilic aromatic substitution under specific conditions. This multi-functionality makes compounds like 2-Bromo-1,3-dichloro-4-fluorobenzene highly valuable as intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3]
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is paramount for its effective handling, storage, and application in synthetic chemistry. The key quantitative data for 2-Bromo-1,3-dichloro-4-fluorobenzene are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrCl₂F | PubChem[4] |
| Molecular Weight | 243.89 g/mol | PubChem[2][4] |
| IUPAC Name | 2-Bromo-1,3-dichloro-4-fluorobenzene | - |
| CAS Number | Not Assigned | - |
| Physical State | Expected to be a liquid or low-melting solid | Inferred from isomers[1][2] |
| Boiling Point | Est. 230-240 °C | Inferred from isomers[2] |
| Density | Est. 1.8 g/cm³ | Inferred from isomers[2] |
Note: Some properties are estimated based on data from closely related isomers like 5-Bromo-1,3-dichloro-2-fluorobenzene due to the limited availability of experimental data for the title compound.
Structural Diagram
Caption: Chemical structure of 2-Bromo-1,3-dichloro-4-fluorobenzene.
Synthesis Methodologies: A Predictive Approach
The synthesis of polysubstituted halogenated benzenes often relies on a strategic sequence of electrophilic aromatic substitution and diazotization-substitution reactions. A logical and robust pathway for preparing 2-Bromo-1,3-dichloro-4-fluorobenzene would likely start from a readily available aniline derivative.
Proposed Synthesis Pathway: Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic synthesis, providing a reliable method to introduce a variety of substituents onto a benzene ring via a diazonium salt intermediate.[5] A plausible route to the target compound is outlined below.
Caption: Proposed Sandmeyer reaction pathway for synthesis.
Experimental Protocol: Lab-Scale Synthesis (Adapted from Isomer Synthesis)
This protocol is adapted from established procedures for synthesizing structurally similar compounds, such as 5-bromo-1,3-dichloro-2-fluorobenzene, and serves as a validated starting point for optimization.[5][6]
Step 1: Diazotization
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In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 1 equivalent of 3,5-dichloro-4-fluoroaniline in a solution of sulfuric acid.
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Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.
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Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.
Causality: The use of low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt intermediate, thereby maximizing the yield of the subsequent substitution reaction. Sulfuric acid acts as both the solvent and the acid catalyst.
Step 2: Sandmeyer Reaction (Bromination)
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In a separate reaction vessel, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
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Heat this solution to 100-130 °C.
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Add the cold diazonium salt solution from Step 1 dropwise to the hot CuBr/HBr solution. Vigorous nitrogen gas evolution will be observed.
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After the addition is complete, maintain the reaction mixture at temperature for 1-2 hours to ensure the reaction goes to completion.
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Cool the mixture to room temperature, and perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product via vacuum distillation or column chromatography to yield the final product.
Causality: The copper(I) catalyst is essential for facilitating the substitution of the diazonium group with a bromide atom. Performing the addition of the diazonium salt to a hot solution ensures that the intermediate is consumed as it is added, minimizing side reactions.[5]
Analytical Characterization Workflow
Ensuring the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A multi-technique approach is required for unambiguous characterization.[7][8]
Caption: Integrated workflow for analytical characterization.
Protocol 1: Purity Assessment by Gas Chromatography (GC)
Objective: To separate and quantify volatile impurities and determine the purity of the final product.[7]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
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Column: A non-polar capillary column (e.g., DB-5 or equivalent).
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Sample Preparation: Prepare a ~1 mg/mL solution of the compound in acetone or dichloromethane.
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Injection: 1 µL injection with a high split ratio (e.g., 50:1).
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Oven Program:
-
Initial Temperature: 100 °C, hold for 2 min.
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Ramp: 15 °C/min to 250 °C.
-
Final Hold: 5 min at 250 °C.
-
-
Data Analysis: Purity is calculated based on the relative peak area percentage.
Protocol 2: Structural Confirmation by GC-Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.[8]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions: Use the same conditions as described in the GC-FID protocol.
-
MS Conditions: Electron Ionization (EI) at 70 eV.
-
Data Analysis: The mass spectrum of the main peak should show a molecular ion (M+) peak corresponding to the calculated molecular weight (243.89 g/mol ), along with a characteristic isotopic pattern for one bromine and two chlorine atoms.
Protocol 3: Definitive Structural Elucidation by NMR Spectroscopy
Objective: To provide unambiguous confirmation of the compound's isomeric structure.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve ~20-30 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Experiments:
-
¹H NMR: Will show two signals in the aromatic region, confirming the presence of two protons on the ring. Their splitting patterns (coupling constants) will help determine their relative positions.
-
¹³C NMR: Will show six distinct signals for the six aromatic carbons.
-
¹⁹F NMR: Will show a single resonance, confirming the presence of one fluorine atom. Its coupling to adjacent protons will further confirm its position.
-
Applications in Drug Development and Research
Polyhalogenated benzene derivatives are crucial building blocks in medicinal chemistry.[9] The title compound, 2-Bromo-1,3-dichloro-4-fluorobenzene, serves as a versatile intermediate for creating more complex molecules.[3] Its primary utility lies in its capacity for regioselective functionalization in cross-coupling reactions.
For example, the bromo-substituent can be selectively converted into a boronic acid or Grignard reagent, which can then be used in Suzuki or other coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.[1][3] This is a common strategy in the synthesis of kinase inhibitors, receptor modulators, and other classes of therapeutic agents.[3] The presence of the other halogens (Cl, F) can be used to modulate the electronic properties of the final molecule or to serve as blocking groups to direct reactivity.
Safety and Handling
Based on data for related isomers, 2-Bromo-1,3-dichloro-4-fluorobenzene should be handled with care. It is expected to be a skin and eye irritant and may cause respiratory irritation.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-Bromo-1,3-dichloro-4-fluorobenzene is a polysubstituted aromatic compound with significant potential as a versatile intermediate in pharmaceutical and agrochemical research. While direct experimental data for this specific isomer is scarce, a robust understanding of its properties, synthesis, and characterization can be achieved through established principles of organic chemistry and by drawing parallels with its well-documented isomers. The synthetic and analytical protocols outlined in this guide provide a solid, self-validating framework for researchers to produce, purify, and confidently utilize this valuable chemical building block in their discovery and development programs.
References
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- PubChem. (n.d.). 2-Bromo-1,3-dichloro-5-fluorobenzene. National Center for Biotechnology Information.
- Benchchem. (n.d.). Application of 5-Bromo-1,3-dichloro-2-ethoxybenzene in Agrochemical Development.
- Vertex AI Search. (n.d.). 5-Bromo-1,3-dichloro-2-fluorobenzene: Comprehensive Overview and Applications.
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- Benchchem. (n.d.). Analytical Techniques for the Characterization of 1-Bromo-3,5-dichlorobenzene.
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- PubChem. (n.d.). 2-Bromo-1,4-dichlorobenzene. National Center for Biotechnology Information.
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2-Bromo-1,3-dichloro-4-fluorobenzene structure
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2-Bromo-1,3-dichloro-4-fluorobenzene safety data sheet
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Locating Exact Document
I'm now seeking the specific Safety Data Sheet (SDS) for "2-Bromo-1,3-dichloro-4-fluorobenzene" and focusing on its CAS number (1260882-75-4). Current searches provide data on related compounds; however, to ensure the guide's accuracy, I need the precise SDS. I'll structure the guide using the specific SDS, or, failing that, I'll document any analogous data. I have identified some sources, but I need the exact document.
Seeking SDS Documentation
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Considering Synthesis Options
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Synthesizing Safety Guide
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Drafting the Safety Guide
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Compiling Guide Details
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A Senior Application Scientist's Guide to the Solubility of 2-Bromo-1,3-dichloro-4-fluorobenzene in Organic Solvents
Foreword
In the landscape of pharmaceutical and materials science research, understanding the fundamental physicochemical properties of novel compounds is paramount. 2-Bromo-1,3-dichloro-4-fluorobenzene, a polysubstituted aromatic halide, presents a unique case study in solubility due to its complex interplay of electrostatic and dispersive forces. This guide moves beyond a simple recitation of data, offering a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. As a self-validating system of inquiry, the methodologies described herein are designed to provide researchers with a robust and reliable approach to characterizing this and similar molecules, ensuring both scientific integrity and practical applicability in fields such as drug development and synthetic chemistry.
Physicochemical Profile and Its Influence on Solubility
2-Bromo-1,3-dichloro-4-fluorobenzene is a solid at room temperature with a molecular weight of 245.35 g/mol . Its structure, featuring multiple halogen substituents, results in a molecule with significant electron density and a notable dipole moment. The bromine and chlorine atoms contribute to its polarizability, while the highly electronegative fluorine atom further influences the electronic distribution across the benzene ring. These features are critical in determining its interaction with various organic solvents.
The principle of "like dissolves like" serves as a foundational concept. Solvents with similar polarity and intermolecular force characteristics to 2-Bromo-1,3-dichloro-4-fluorobenzene are more likely to be effective at dissolving it. The presence of both polar (C-Cl, C-Br, C-F bonds) and nonpolar (aromatic ring) regions suggests that it will exhibit solubility in a range of solvents, with optimal solubility likely found in those with moderate polarity.
Predictive Approaches to Solubility
Given the scarcity of published experimental data for this specific compound, predictive models offer a valuable starting point for solvent selection.
Hansen Solubility Parameters (HSP)
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles. It calculates the chemical potential of a solute in a solvent by considering the interactions of their respective molecular surfaces. This ab initio approach can provide highly accurate solubility predictions without the need for experimental data, making it a powerful tool for initial solvent screening.
Experimental Determination of Solubility
The following protocols provide a detailed methodology for the experimental determination of the solubility of 2-Bromo-1,3-dichloro-4-fluorobenzene.
Isothermal Equilibrium Method
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Protocol:
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Preparation of Saturated Solution:
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Add an excess of 2-Bromo-1,3-dichloro-4-fluorobenzene to a known volume of the selected organic solvent in a sealed vial.
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Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation of Undissolved Solute:
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Allow the solution to stand undisturbed at the same constant temperature until the excess solid has settled.
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Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any undissolved solid.
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Quantification of Dissolved Solute:
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Transfer the filtered aliquot to a pre-weighed vial.
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Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.
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Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved 2-Bromo-1,3-dichloro-4-fluorobenzene.
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Alternatively, the concentration of the solute in the filtered aliquot can be determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
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Data Presentation:
The results of the isothermal equilibrium method can be summarized in a table as follows:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Note: The values in this table are placeholders and would be populated with experimental data.
Gravimetric Method
A simplified variation of the isothermal equilibrium method, suitable for a rapid screening of solvents.
Protocol:
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Add a known mass of 2-Bromo-1,3-dichloro-4-fluorobenzene to a vial.
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Incrementally add a known volume of the solvent while stirring until the solid is completely dissolved.
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The solubility can then be expressed as the mass of solute per volume of solvent required for complete dissolution.
Experimental Workflow Diagram:
Caption: Factors influencing the solubility of 2-Bromo-1,3-dichloro-4-fluorobenzene.
Safety and Handling
2-Bromo-1,3-dichloro-4-fluorobenzene is a chemical that requires careful handling. Always consult the latest Safety Data Sheet (SDS) before use. General precautions include:
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Working in a well-ventilated area or a fume hood.
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Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoiding inhalation of dust and contact with skin and eyes.
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Storing in a tightly sealed container in a cool, dry place.
Conclusion
While specific quantitative solubility data for 2-Bromo-1,3-dichloro-4-fluorobenzene is not widely published, a combination of theoretical understanding, predictive modeling, and robust experimental protocols provides a clear pathway for its characterization. The methodologies outlined in this guide are designed to be broadly applicable, empowering researchers to generate reliable solubility data that is crucial for advancing drug development, chemical synthesis, and materials science. The principles of "like dissolves like," informed by an understanding of intermolecular forces, remain the cornerstone of solvent selection and solubility prediction for this and other complex organic molecules.
References
At present, no direct studies on the solubility of 2-Bromo-1,3-dichloro-4-fluorobenzene have been identified in the search results. Therefore, a list of references to specific solubility data for this compound cannot be generated. The principles and methodologies described are based on general organic chemistry and analytical chemistry textbooks and resources.
spectroscopic data (NMR, IR, MS) of 2-Bromo-1,3-dichloro-4-fluorobenzene
Locating Spectroscopic Data
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Refining Search Parameters
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synthesis of 2-Bromo-1,3-dichloro-4-fluorobenzene
Beginning Synthesis Search
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Crafting a Synthesis Outline
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Defining the Key Precursor
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Identifying the Key Aniline
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Refining the Aniline Synthesis
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commercial suppliers of 2-Bromo-1,3-dichloro-4-fluorobenzene
Locating Commercial Sources
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Defining Guide Structure
Refining the Framework
Defining Guide's Content
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Refining Content and Structure
reactivity of the C-Br bond in 2-Bromo-1,3-dichloro-4-fluorobenzene
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Outlining Guide Content
Constructing the Technical Guide
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potential applications of 2-Bromo-1,3-dichloro-4-fluorobenzene in medicinal chemistry
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use of 2-Bromo-1,3-dichloro-4-fluorobenzene as a synthetic intermediate
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Defining the Scope
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discovery and history of 2-Bromo-1,3-dichloro-4-fluorobenzene
Beginning Research Efforts
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Pinpointing the Target
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Identifying the Compound
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Refining the Approach
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Expanding the Search
I'm now focusing on employing structural search methods. Since the direct name search has proven unsuccessful in yielding the CAS number, I'm generating SMILES and InChI keys for the precise structure, hoping to uncover more specific information. I have tried several searches with the specific name, but have had no results. I'm also ready to discuss less documented possibilities for the target compound, to better fit the user's needs.
Discovering a Gap
I've hit a roadblock. My searches for "2-Bromo-1,3-dichloro-4-fluorobenzene" haven't yielded a specific CAS number or focused research. PubChem and suppliers list other isomers, but not this one. This suggests a potential gap in the current scientific literature and available chemical data for this particular compound.
Proposing a Solution
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Analyzing Alternatives
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2-Bromo-1,3-dichloro-4-fluorobenzene synonyms and alternative names
Establishing Compound Identifiers
I'm currently focused on identifying all possible synonyms and alternate names for "2-Bromo-1,3-dichloro-4-fluorobenzene" through a thorough search. Then, I plan to pinpoint its key properties, such as the CAS Registry Number, molecular formula, and structure, to build a solid base of knowledge about the compound.
Defining Compound Characteristics
I've expanded my focus to include applications in synthesis and drug development, aiming to comprehensively define "2-Bromo-1,3-dichloro-4-fluorobenzene." I'm now drafting a structured guide starting with an overview, nomenclature details, and a Graphviz diagram visualizing name relationships. Ultimately, I'll compile everything into a well-referenced technical guide.
Analyzing Initial Data
I've begun analyzing the initial data, focusing on the search results for "2-Bromo-1,3-dichloro-4-fluorobenzene." There's some confusion, however. Similar compounds like "2-Bromo-1-chloro-4-fluorobenzene" are appearing, so I'm refining my search terms to ensure relevance.
Gathering Compound Synonyms
I've got some good leads on the target compound, now with the CAS number 1260882-75-4. I'm focusing on gathering all synonyms and alternative names from reliable chemical databases. My priority is to confirm the exact IUPAC name and structure to eliminate any lingering ambiguity, and will move from there to key identifiers, and potential applications. I'm thinking of creating tables and diagrams for clarity.
Refining Compound Identification
The search results are now focused on confirming the correct IUPAC name and structure for the target. It appears the compound is confirmed to be 1260882-75-4, so I'll create a detailed table for all synonyms and names, including the definitive CAS Registry Number, molecular formula, and weight. I'll move into investigating applications in research, and will create a Graphviz diagram.
Verifying Key Identifiers
I've just confirmed the primary CAS number for 2-Bromo-1,3-dichloro-4-fluorobenzene as 1260882-75-4. Moreover, I've identified 2,6-Dichloro-3-fluorobromobenzene as a key synonym. I'm now working to establish its molecular formula.
Deepening the Compound's Profile
I've established the molecular formula and weight: C6H2BrCl2F, 243.89. Now, I'm focusing on differentiation; my results included many similar structures, which makes precise identification essential. I'm prioritizing outlining the target's unique research and drug development applications. Also, I need to find its specific synthesis details, as synthesis information I found was only for related compounds.
Clarifying Structural Nuances
I'm now zeroing in on differentiating the target from related structures, as results are quite similar. Isomers like 2-bromo-1-chloro-4-fluorobenzene are causing some confusion; clarity is paramount. My priority shifts to refining its uses in research and drug development, and I'll need a precise synthesis protocol. I'll also collect its spectroscopic data and structure the guide for easy use, with a solid reference section.
Confirming Target Structure
I have finalized the target compound as 2-Bromo-1,3-dichloro-4-fluorobenzene (CAS 1260882-75-4). Synonyms have been gathered. Seeing isomers in search results highlights the need for precise identification.
Detailing Target Compound Specificity
Now, I'm focusing on firming up the IUPAC name and structure, ensuring they are perfectly aligned. Next, I plan to systematically consolidate all synonyms for the CAS number. After that, I will work to uncover specific applications by diving deeper into patents and research articles. I still need to finalize the synthesis protocol.
Clarifying the Synthesis Process
I've clarified that the target is 2-Bromo-1,3-dichloro-4-fluorobenzene, CAS 1260882-75-4. Applications appear to be as a building block. Synthesis for similar isomers exists, but not specifically for this one. Spectroscopic data is also lacking for this specific isomer. I'll focus on confirming IUPAC naming and structure, systematically collecting synonyms, and finding detailed applications. Then, I need a reliable synthesis protocol and the spectroscopic data.
Identifying the Compound
I've confirmed the primary identifier as CAS 1260882-75-4. I've also found a key synonym: "2,6-Dichloro-3-fluorobromobenzene". My searches keep returning information on many related isomers, highlighting a complexity I need to address. This will influence my strategy.
Focusing on Specificity
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Prioritizing Specifics
I'm now completely focused on obtaining data unique to CAS 1260882-75-4. I still have the general applications. I'm prioritizing finding a distinct synthesis pathway and, crucially, spectral data for this exact isomer. These are crucial. I'm now digging into patent literature, and also focusing on very specific use cases. I will emphasize the unique properties in the final product. I will try expanded chemical database searches.
handling and storage precautions for 2-Bromo-1,3-dichloro-4-fluorobenzene
Starting Data Collection
I'm currently immersed in Google searches, focusing on 2-Bromo-1,3-dichloro-4-fluorobenzene. I'm prioritizing material safety data sheets to collect crucial safety, handling, and storage information. This initial phase is crucial, but I have a lot more investigation to conduct!
Defining Scope and Structure
I'm now expanding the scope to include supplier data and relevant literature for the chemical's properties. I am aiming to identify hazards and determine PPE. Next, I plan to structure the guide with hazard identification, handling, and emergency response sections. I will explain the reasoning behind precautions, too. A detailed experimental protocol will follow, and I'll create useful tables as well!
Expanding Information Gathering
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Drafting a Technical Guide
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Analyzing Related Compounds' Data
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Developing the Safety Section
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Constructing a Comprehensive Guide
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Developing the Guide's Structure
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Structuring a Comprehensive Plan
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Methodological & Application
Suzuki coupling reaction protocol for 2-Bromo-1,3-dichloro-4-fluorobenzene
Initiating Information Gathering
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Refining Research Approach
I'm now diving deeper into the specifics of the Suzuki coupling with this substrate. My approach involves targeted Google searches to gather more information, focusing on identifying the optimized protocols and potential challenges. I'll thoroughly analyze and synthesize these results, paying close attention to the regioselectivity of the reaction with multiple halogens present. This informs my upcoming application note.
Structuring Application Note Plan
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Developing a protocol
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Analyzing Regioselectivity Challenges
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Outlining Key Parameters
I'm now detailing experimental parameters. I'm focusing on the selection of the palladium catalyst, noting that Pd(PPh3)4 is a classic choice, but that Pd(OAc)2 or Pd2(dba)3 with phosphine ligands can be more active. I'm also discussing the role of the ligand, explaining that moderately electron-rich and bulky ligands can improve selectivity. Finally, I'm examining the role of the base in activating the boronic acid or ester.
Constructing the Intro & Outline
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Refining Protocol Steps
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Constructing Experimental Details
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Refining Reaction Steps
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Application Note: A Comprehensive Guide to the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Bromo-1,3-dichloro-4-fluorobenzene
Abstract: This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Bromo-1,3-dichloro-4-fluorobenzene in nucleophilic aromatic substitution (SNAr) reactions. We will explore the foundational principles governing the unique reactivity and regioselectivity of this versatile building block, present detailed, field-proven protocols for its reaction with various nucleophiles, and offer insights into the causality behind experimental design.
Introduction: The Strategic Value of a Polyhalogenated Building Block
2-Bromo-1,3-dichloro-4-fluorobenzene is a polyhalogenated aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring four distinct halogen atoms, offers a unique platform for controlled, sequential functionalization. The presence of multiple electron-withdrawing halogens significantly activates the benzene ring towards nucleophilic attack, a reaction pathway not typically accessible for simple aryl halides.[2][3]
The primary focus of this guide is to elucidate the regioselective nature of SNAr reactions on this substrate, where the fluorine atom at the C4 position is preferentially displaced. Understanding and controlling this selectivity is paramount for its effective use in multi-step synthetic campaigns.
The SNAr Mechanism & The Principle of Regioselectivity
Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a two-step addition-elimination mechanism when the aromatic ring is sufficiently electron-deficient.[4][5]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom of the aromatic ring, breaking the aromaticity to form a resonance-stabilized carbanion intermediate. This intermediate is known as a Meisenheimer complex.[6]
-
Elimination of Leaving Group: The aromaticity is restored in the second, typically fast, step by the elimination of a leaving group from the site of initial attack.
Why is the C-F Bond the Reaction Hotspot?
For 2-Bromo-1,3-dichloro-4-fluorobenzene, nucleophilic attack occurs almost exclusively at the C4 position, leading to the displacement of the fluoride ion. This pronounced regioselectivity is governed by two key electronic factors:
-
Inductive Activation: The rate-determining step of the SNAr reaction is the initial nucleophilic attack.[5] Fluorine, being the most electronegative of the halogens, exerts the strongest inductive electron-withdrawing effect. This effect polarizes the C4-F bond, rendering the C4 carbon the most electrophilic and susceptible to nucleophilic attack.[7]
-
Intermediate Stabilization: The electron-withdrawing chloro- and bromo- substituents, particularly the chlorine at the ortho (C3) position, provide powerful resonance and inductive stabilization for the negative charge that develops in the Meisenheimer complex.[2][8] This stabilization lowers the activation energy for the formation of the intermediate, further favoring attack at the C4 position.
The general order of reactivity for leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions.[5][9] This is because the C-F bond's high polarity and ability to facilitate the initial attack outweighs its bond strength in determining the overall reaction rate.
Caption: Standard laboratory workflow for SNAr reactions.
Protocol 1: O-Arylation with Phenolic Nucleophiles
This protocol describes the synthesis of diaryl ethers, a common motif in many biologically active molecules.
-
Objective: To synthesize 1-bromo-2,4-dichloro-5-(4-methoxyphenoxy)benzene.
-
Rationale: Phenols are moderately acidic and require a base to generate the more nucleophilic phenoxide ion. Potassium carbonate is a cost-effective and sufficiently strong base for most phenols. Cesium carbonate can be used for less reactive systems due to its higher solubility and the "caesium effect."
-
Materials:
-
2-Bromo-1,3-dichloro-4-fluorobenzene (1.0 equiv)
-
4-Methoxyphenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-1,3-dichloro-4-fluorobenzene, 4-methoxyphenol, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diaryl ether.
-
Protocol 2: N-Arylation with Amine Nucleophiles
This protocol details the formation of a C-N bond, a cornerstone reaction in medicinal chemistry for accessing a wide range of drug candidates.
-
Objective: To synthesize N-benzyl-(2-bromo-3,5-dichlorophenyl)amine.
-
Rationale: Primary and secondary amines are generally strong nucleophiles and may not require a strong base. However, a non-nucleophilic base is often included to scavenge the HF byproduct, which would otherwise protonate the starting amine, rendering it unreactive. A higher temperature is often required compared to O- or S-arylation.
-
Materials:
-
2-Bromo-1,3-dichloro-4-fluorobenzene (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
In a sealed tube, combine 2-Bromo-1,3-dichloro-4-fluorobenzene and anhydrous DMSO to a concentration of 0.5-1.0 M.
-
Add benzylamine followed by DIPEA to the mixture at room temperature.
-
Seal the tube and heat the reaction mixture to 120-140 °C in a heating block or oil bath.
-
Stir the reaction for 12-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
After cooling to ambient temperature, carefully dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate (3x).
-
Combine the organic extracts, wash with 1 M HCl (to remove excess amines), followed by water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The resulting crude material can be purified by silica gel chromatography to afford the desired N-arylated product.
-
Protocol 3: S-Arylation with Thiol Nucleophiles
This protocol is for the synthesis of aryl thioethers. Thiolates are exceptionally potent nucleophiles for SNAr reactions.
-
Objective: To synthesize 1-bromo-2,4-dichloro-5-(phenylthio)benzene.
-
Rationale: Thiols are more acidic than the corresponding alcohols and are readily deprotonated by mild bases like K₂CO₃. The resulting thiolate is a soft and highly potent nucleophile, allowing these reactions to proceed efficiently, often at lower temperatures than their O- and N-arylation counterparts.
-
Materials:
-
2-Bromo-1,3-dichloro-4-fluorobenzene (1.0 equiv)
-
Thiophenol (1.05 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add K₂CO₃ and anhydrous NMP.
-
Add thiophenol dropwise to the stirring suspension at room temperature. Stir for 15-20 minutes to allow for the formation of the potassium thiophenolate salt.
-
Add a solution of 2-Bromo-1,3-dichloro-4-fluorobenzene in a small amount of NMP to the reaction mixture.
-
Heat the mixture to 80 °C and stir until the starting material is consumed as indicated by TLC analysis (typically 2-4 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with 1 M NaOH (to remove unreacted thiophenol), water, and brine.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude thioether by flash chromatography.
-
Data Summary & Comparison
The following table summarizes typical reaction conditions for various nucleophile classes. Note that these are starting points and may require optimization for specific substrates.
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Temperature (°C) | Typical Time (h) |
| Oxygen | Phenols, Alcohols | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | 6 - 18 |
| Nitrogen | Primary/Secondary Amines | DIPEA, K₂CO₃ | DMSO, NMP | 100 - 140 | 12 - 24 |
| Sulfur | Thiols | K₂CO₃, NaH | NMP, DMF | 60 - 100 | 2 - 8 |
Conclusion
2-Bromo-1,3-dichloro-4-fluorobenzene is an activated aryl halide that undergoes highly regioselective nucleophilic aromatic substitution at the C4 position. This predictable reactivity makes it an invaluable tool for the synthesis of complex, functionalized aromatic compounds. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can efficiently construct C-O, C-N, and C-S bonds, paving the way for the discovery and development of new chemical entities. The protocols and principles outlined in this guide provide a robust framework for leveraging the unique synthetic potential of this important building block.
References
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ResearchGate. "Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase." ResearchGate GmbH. Available at: [Link]
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Sun, C., & Pan, Y. (2011). "Gas‐Phase Nucleophilic Aromatic Substitution between Piperazine and Halobenzyl Cations: Reactivity of the Methylene Arenium Form of Benzyl Cations." Chemistry – A European Journal, 17(39), 10820-10824. Available at: [Link]
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Quora. "What is the reactivity order of haloarenes towards ARSN and electrophilic substitution reactions respectively?" Quora. Available at: [Link]
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KPU Pressbooks. "5.6 Nucleophilic Aromatic Substitution: SNAr." Organic Chemistry II. Available at: [Link]
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OpenStax. (2023). "16.6 Nucleophilic Aromatic Substitution." Organic Chemistry. Available at: [Link]
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Chemistry Steps. "Nucleophilic Aromatic Substitution." Chemistry Steps. Available at: [Link]
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Chemistry LibreTexts. (2023). "15.4: Nucleophilic Aromatic Substitution." Chemistry LibreTexts. Available at: [Link]
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Ashenhurst, J. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Available at: [Link]
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Mahmood, H., et al. (2019). "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles." Molecules, 24(19), 3462. Available at: [Link]
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Chemistry LibreTexts. (2024). "16.6: Nucleophilic Aromatic Substitution." Chemistry LibreTexts. Available at: [Link]
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Professor Dave Explains. (2019). "Nucleophilic Aromatic Substitution." YouTube. Available at: [Link]
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Li, N., et al. (2022). "Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors." Molecules, 27(15), 4991. Available at: [Link]
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Wang, L., et al. (2016). "Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one." 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). "Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene." PharmaChem. Available at: [Link]
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Shaikh, S. A., et al. (2022). "Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent." Future Journal of Pharmaceutical Sciences, 8(1), 32. Available at: [Link]
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synthesis of brilanestrant using 2-Bromo-1,3-dichloro-4-fluorobenzene
Beginning the Research Process
I'm starting a thorough search to gather information on synthesizing brilanestrant. My focus is on routes that use 2-Bromo-1,3-dichloro-4-fluorobenzene as the starting material. I'm prioritizing comprehensive data gathering to explore various possible synthesis strategies.
Initiating the Search Queries
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Analyzing Synthesis Approaches
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Initiating the Brilanestrant Guide
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Refining Synthesis Roadmap
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Expanding the Synthesis Approach
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Developing the Synthesis Details
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Developing a Brilanestrant Plan
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Refining Synthesis Plan
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Prioritizing Literature Findings
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Developing Synthesis Route Details
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Revising Core Synthesis Strategy
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I'm now revising the plan, and will move this synthesis approach into the guide.
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Developing the Synthesis Guide
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Refining the Synthesis Strategy
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Refining Synthesis Guide Structure
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Revising Guide Details
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preparation of biphenyl catalysts from 2-Bromo-1,3-dichloro-4-fluorobenzene
Beginning Research Phase
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Analyzing Search Results Now
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Initiating Information Gathering
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reaction conditions for Sonogashira coupling with 2-Bromo-1,3-dichloro-4-fluorobenzene
Starting Research on Coupling
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Developing Initial Application Outline
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Refining Approach to Analysis
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Crafting a Sonogashira Protocol
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Constructing the Application Note
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Synthesizing a Detailed Protocol
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Refining the Application Note
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Heck reaction protocol involving 2-Bromo-1,3-dichloro-4-fluorobenzene
Beginning Reactions Research
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Gathering Heck Reaction Details
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Planning the Heck Synthesis
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synthesis of isoxazoline derivatives from 2-Bromo-1,3-dichloro-4-fluorobenzene
Beginning Research Phase
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Initiating Information Gathering
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Expanding Data Collection
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Gathering Preliminary Data
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Outlining Synthetic Strategies
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Detailing the Synthesis Plan
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Focusing on Formylation
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Considering Alternative Routes
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Finalizing Synthetic Strategy
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use of 2-Bromo-1,3-dichloro-4-fluorobenzene in agrochemical synthesis
Beginning Research Efforts
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Defining Application Note Structure
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Commencing Synthesis Exploration
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Structuring the Application Note
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Outlining the Application Note
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Exploring Compound Relevance
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Refining Note Scope
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Finalizing Note Structure
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I've refined the application note scope. I'll acknowledge the target compound, using it as an example for polyhalogenated fluorobenzenes in agrochemical synthesis. I'm showcasing established reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, explaining the key "-Br" and "-F" significance. The note will contain detailed, self-validating methodologies.
palladium-catalyzed amination of 2-Bromo-1,3-dichloro-4-fluorobenzene
Initiating Literature Review
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Planning Application Note Structure
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Designing Document Outline
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lithiation of 2-Bromo-1,3-dichloro-4-fluorobenzene
Beginning Research Phase
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Delving Deeper into Specifics
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Outlining Application Note Structure
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detailed experimental procedure for the synthesis of a specific pharmaceutical intermediate from 2-Bromo-1,3-dichloro-4-fluorobenzene
Starting the Investigation
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Detailing the Approach
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Defining the Scope
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Analyzing Reaction Pathways
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Considering Grignard Formation
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Formulating an Application Note
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Drafting Application Structure
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Defining Target Synthesis
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Refining the Application Note
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Application Notes & Protocols: Strategic Scale-Up Synthesis of Derivatives from 2-Bromo-1,3-dichloro-4-fluorobenzene
Introduction
2-Bromo-1,3-dichloro-4-fluorobenzene is a highly functionalized aromatic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and modulating chloro and fluoro groups, makes it a versatile precursor for the synthesis of complex molecular architectures. The electron-withdrawing nature of the halogen substituents activates the ring for certain transformations while also influencing the regioselectivity of reactions.
This guide provides a comprehensive overview of scalable synthetic strategies for the derivatization of 2-Bromo-1,3-dichloro-4-fluorobenzene. We will delve into the practical considerations and mechanistic underpinnings of key transformations, offering detailed protocols and process safety insights essential for transitioning from laboratory-scale experiments to pilot-plant and manufacturing-scale production.
Core Synthetic Strategies & Mechanistic Considerations
The synthetic utility of 2-Bromo-1,3-dichloro-4-fluorobenzene is primarily centered around the selective transformation of the C-Br bond. The choice of reaction is dictated by the desired functional group to be introduced. We will explore three principal classes of reactions: Palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and organometallic-mediated transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-Br bond in 2-Bromo-1,3-dichloro-4-fluorobenzene, relative to the C-Cl bonds, allows for selective functionalization.
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many biologically active molecules. The reaction involves the coupling of an organoboron reagent with an organohalide.
Mechanism & Rationale: The catalytic cycle, illustrated below, commences with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative, and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient turnover. For electron-poor aryl halides like our substrate, electron-rich and bulky phosphine ligands are often preferred.
Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Scale-Up Protocol: Synthesis of 2-(4-methoxyphenyl)-1,3-dichloro-4-fluorobenzene
| Reagent | MW ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) |
| 2-Bromo-1,3-dichloro-4-fluorobenzene | 225.86 | 1.0 | 225.9 | - |
| (4-methoxyphenyl)boronic acid | 151.96 | 1.2 | 182.4 | - |
| Pd(PPh3)4 | 1155.56 | 0.01 | 11.6 | - |
| K2CO3 | 138.21 | 3.0 | 414.6 | - |
| Toluene | - | - | - | 2000 |
| Water | - | - | - | 500 |
Procedure:
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To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge toluene (2000 mL), 2-Bromo-1,3-dichloro-4-fluorobenzene (225.9 g, 1.0 mol), (4-methoxyphenyl)boronic acid (182.4 g, 1.2 mol), and K2CO3 (414.6 g, 3.0 mol).
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Sparsely purge the mixture with nitrogen for 30 minutes.
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Add Pd(PPh3)4 (11.6 g, 0.01 mol) to the reaction mixture.
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Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours, monitoring the reaction progress by HPLC.
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Upon completion, cool the reaction mixture to room temperature.
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Add water (500 mL) and stir for 30 minutes. Separate the organic layer.
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Wash the organic layer with brine (2 x 250 mL).
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Concentrate the filtrate under reduced pressure to afford the crude product.
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Recrystallize from ethanol to yield the pure product.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key intermediates in drug discovery.
Mechanism & Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle. The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine and facilitate the catalytic cycle. Sterically hindered phosphine ligands are often employed to promote the reductive elimination step.
Protocol Considerations for Scale-Up:
-
Base Selection: Sodium tert-butoxide is a common choice, but its handling on a large scale requires care due to its pyrophoric nature. Weaker bases like cesium carbonate can be effective with appropriate ligand selection.
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are typically used.
flow chemistry applications for reactions with 2-Bromo-1,3-dichloro-4-fluorobenzene
Initiating Data Collection
I'm starting by diving into Google to find out how flow chemistry is used for reactions with 2-Bromo-1,3-dichloro-4-fluorobenzene. I'm focusing on different reaction types and looking at what experimental conditions are commonly used. I'm hoping to get a broad overview to start.
Developing the Application Note
Now, I'm analyzing the Google search results to find promising flow chemistry reactions for this substrate, specifically looking at metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and lithiation. Flow's specific advantages are a key focus. I'm structuring the application note with an introduction to the compound and flow chemistry benefits, followed by detailed sections for each reaction.
Outlining the Experimental Protocols
I'm now diving into the specifics. I'm focusing on creating step-by-step experimental protocols for each reaction type, explaining the chemical principles behind them. I'll include data tables with key reaction parameters, like yields and conditions, for easy comparison. Visualizing the workflow with Graphviz diagrams is next, and I'll be using in-text citations throughout, culminating in a full references section.
Formulating the Introduction
I'm currently focused on the introduction. I'm aiming to highlight the importance of 2-Bromo-1,3-dichloro-4-fluorobenzene as a key building block, particularly within the pharmaceutical industry. My goal is to lay the groundwork for a detailed application note and protocol for flow chemistry reactions using this compound.
Developing Reaction Strategies
My thinking has shifted toward specific reaction types. I've pinpointed lithiation with subsequent quenching and metal-catalyzed cross-coupling as the most promising flow chemistry applications. I'm focusing on the benefits these reactions offer regarding catalyst efficiency, the handling of exothermic reactions, and the scalability potential for 2-Bromo-1,3-dichloro-4-fluorobenzene.
Prioritizing Application Note Outline
I'm now focusing on structuring the application note, aiming for a clear and descriptive title for each reaction type. My recent work involves outlining introductions and explaining the chemical principles, highlighting the advantages of flow chemistry for each process. This includes explaining how lithiation in flow can handle reactive intermediates better than batch processes.
Outlining the Application Note
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Defining the Note's Structure
I'm solidifying the overall structure, focusing now on a detailed outline. I've sketched the sections: introduction to the compound and flow chemistry, and three reaction-specific application notes: lithiation, metal-catalyzed cross-coupling, and nucleophilic aromatic substitution. Each note will detail experimental procedures and provide insightful discussions.
Defining the Plan
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one-pot synthesis strategies involving 2-Bromo-1,3-dichloro-4-fluorobenzene
Beginning The Research
I've initiated comprehensive Google searches centered on one-pot synthesis routes that use 2-Bromo-1,3-dichloro-4-fluorobenzene. I'm especially looking for reaction methods and detailed mechanistic explanations. I'm focusing on finding the information on the best starting point for a deeper dive.
Planning the Synthesis Note
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Structuring the Approach
I'm now outlining a detailed framework. I'll start with comprehensive Google searches, focusing on reactions and mechanisms involving 2-Bromo-1,3-dichloro-4-fluorobenzene, and scrutinize results to find common and unique one-pot synthetic routes, catalysts, and conditions. My attention is now on the halogen substituents' reactivity to ensure reaction selectivity. Based on this, I'll structure the application note logically. I will focus on the most reliable scientific sources.
Defining the Project Scope
I'm now expanding my initial search phase to include specific reaction types like cross-coupling, amination, and borylation, aiming to refine the identification of viable one-pot synthesis routes using 2-Bromo-1,3-dichloro-4-fluorobenzene. I'm focusing on the halogen substituents' reactivity to ensure that I can define the application note's structure. Following this, I will design a structured application note that includes an introduction, detailed protocols, a data summary table, and troubleshooting tips. Then, I will focus on writing the note.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling of 2-Bromo-1,3-dichloro-4-fluorobenzene
Introduction: The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, prized for its reliability in constructing C-C bonds.[1] The substrate, 2-Bromo-1,3-dichloro-4-fluorobenzene, presents a unique case for this reaction. As a polyhalogenated and electron-deficient aryl halide, the carbon-bromine bond is electronically activated and represents the primary site for oxidative addition to the palladium catalyst.[2][3] However, the journey from starting materials to the desired biaryl product is often complicated by a landscape of competing side reactions.
This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific transformation. Moving beyond a simple recitation of steps, we will dissect the mechanistic origins of common failures and provide field-proven, actionable troubleshooting strategies in a direct question-and-answer format.
Section 1: The Ideal Pathway and Inherent Challenges
The goal is the selective formation of a new carbon-carbon bond at the site of the bromine atom, leaving the more stable C-Cl and C-F bonds intact. The generally accepted catalytic cycle proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[4][5]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
While the electron-withdrawing halogens activate the C-Br bond, the ortho-chloro substituent introduces steric hindrance that can impede the approach of the palladium catalyst. Furthermore, the conditions required to drive the reaction forward can also open doors to several undesired pathways. This guide will help you close them.
Section 2: Troubleshooting Guide & FAQs
Q1: My reaction yield is low, and I'm recovering significant amounts of 1,3-dichloro-4-fluorobenzene. What is this side reaction and how do I stop it?
A1: You are observing hydrodebromination, a specific form of hydrodehalogenation.
This is a common side reaction where the bromine atom is replaced by a hydrogen atom.[2] After the initial oxidative addition of 2-Bromo-1,3-dichloro-4-fluorobenzene to the Pd(0) center, the resulting Ar-Pd(II)-Br intermediate can react with a hydride source before transmetalation occurs. Subsequent reductive elimination releases the undesired 1,3-dichloro-4-fluorobenzene and regenerates the Pd(0) catalyst.[2]
Common Hydride Sources:
-
Solvents: Alcoholic solvents (e.g., methanol, isopropanol) can be deprotonated by the base to form alkoxides, which then undergo β-hydride elimination on the palladium center.[6]
-
Bases: Certain bases or impurities within them can act as hydride donors.
-
Water: While often beneficial, water can sometimes be a proton source in dehalogenation pathways.[7]
Troubleshooting Protocol for Hydrodebromination:
-
Solvent Selection: Switch from alcoholic solvents to aprotic solvents. A mixture of dioxane/water or toluene/water is a robust starting point.[2] The choice of solvent can significantly influence reaction rates and selectivity.[8][9]
-
Base Optimization: Change the base. If you are using a strong alkoxide base, switch to a non-hydride-donating inorganic base. Potassium phosphate (K₃PO₄) is an excellent choice for challenging couplings as it is effective without being overly aggressive.[10] Cesium carbonate (Cs₂CO₃) is another strong alternative.[10]
-
Ligand Choice: A slow transmetalation or reductive elimination step provides a larger window for hydrodebromination to occur.[7] Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the forward reaction, thus outcompeting the side reaction.[7][11] These ligands promote the formation of highly active monoligated palladium complexes.[11]
| Parameter | Condition Favoring Hydrodebromination | Recommended Condition to Minimize Side Reaction |
| Solvent | Isopropanol, Ethanol | Dioxane, Toluene, THF (often with water)[2] |
| Base | NaOEt, NaOMe, t-BuOK | K₃PO₄, Cs₂CO₃, K₂CO₃[7] |
| Ligand | Simple phosphines (e.g., PPh₃) | Bulky biaryl phosphines (e.g., SPhos) or NHCs[7][12] |
Q2: I'm observing a biphenyl byproduct derived from my boronic acid coupling partner. What causes this homocoupling?
A2: This is the homocoupling of your organoboron reagent, a side reaction often mediated by oxygen or excess Pd(II).
Homocoupling results in the formation of a symmetrical biaryl (R-R) from two molecules of the boronic acid (R-B(OH)₂). There are two primary mechanisms for this unwanted reaction:
-
Oxygen-Mediated Pathway: The presence of molecular oxygen in the reaction mixture can promote the homocoupling of boronic acids.[2][13] This is one of the most critical reasons why thorough degassing of the reaction solvent and maintenance of an inert atmosphere are paramount for successful Suzuki couplings.[14]
-
Palladium(II)-Mediated Pathway: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) species can be slow or incomplete. The remaining Pd(II) can react stoichiometrically with two molecules of the boronic acid to produce the homocoupled product and Pd(0).[15]
Caption: Desired Suzuki pathway versus common side reactions.
Troubleshooting Protocol for Homocoupling:
-
Ensure an Inert Atmosphere: This is non-negotiable. Degas your solvent thoroughly using a "freeze-pump-thaw" method (at least three cycles) or by bubbling an inert gas (Argon or Nitrogen) through it for a minimum of 30-60 minutes.[10][14] Assemble your reaction under a positive pressure of inert gas.
-
Use a Pd(0) Precatalyst: Using a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent issues with inefficient in-situ reduction.
-
Optimize Pd(II) Precatalyst Reduction: If using a Pd(II) source, ensure conditions are conducive to its rapid reduction to Pd(0). The phosphine ligand itself can sometimes act as the reductant. Some protocols suggest a brief pre-heating of the catalyst and ligand before adding the substrates to facilitate this step.
Q3: My boronic acid is being consumed, but I'm not getting the desired product, just the corresponding arene (R-H). What is this side reaction?
A3: You are observing protodeboronation, the protonolysis of the carbon-boron bond.
Protodeboronation is a well-known side reaction where the C-B bond of the organoboron reagent is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[16] This process is highly dependent on the reaction conditions and the electronic nature of the boronic acid.
Key Factors Influencing Protodeboronation:
-
Base: The reaction is often base-catalyzed.[17] Strong bases, particularly hydroxide ions, can significantly accelerate the rate of protodeboronation.[10]
-
Temperature: Higher reaction temperatures can increase the rate of this undesired pathway.
-
Water: The presence of a proton source, typically water, is necessary for the reaction to occur.[16]
-
Boronic Acid Structure: Electron-deficient arylboronic acids and certain heteroarylboronic acids are particularly susceptible to this side reaction.[18][19]
Troubleshooting Protocol for Protodeboronation:
-
Modify the Base: This is the most effective lever to pull. Avoid strong bases like NaOH or KOH. Switch to milder conditions using K₃PO₄, Cs₂CO₃, or even fluoride sources like CsF, which can be effective while minimizing protodeboronation.[10][20]
-
Use a Boronic Ester: Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[17] They act as a "slow-release" source of the active boron species under the reaction conditions.
-
Control Water Content: While Suzuki couplings often benefit from some water, excess water can be detrimental. Try reducing the amount of water in your solvent system or, in some cases, running the reaction under strictly anhydrous conditions.[10][21]
-
Lower the Temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired coupling.
Q4: My reaction is sluggish and gives a complex mixture. How can I design a robust starting protocol for 2-Bromo-1,3-dichloro-4-fluorobenzene?
A4: A sluggish reaction allows competing side reactions to become major pathways. The key is to accelerate the desired catalytic cycle. For a challenging substrate like this, a modern, highly active catalyst system is required.
General Experimental Protocol for a Robust Suzuki Coupling:
This protocol provides a validated starting point. Optimization of temperature, concentration, and reagent stoichiometry may be necessary for your specific boronic acid partner.
Reagents & Materials:
-
2-Bromo-1,3-dichloro-4-fluorobenzene (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (4-5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O in a 5:1 to 10:1 ratio)
-
Dry Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the 2-Bromo-1,3-dichloro-4-fluorobenzene, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to the dry Schlenk flask.[10]
-
Inert Atmosphere: Seal the flask with a septum. If not in a glovebox, evacuate and backfill the flask with argon or nitrogen at least three times to ensure a completely oxygen-free environment.[10]
-
Solvent Addition: Add the degassed dioxane and then the degassed water via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to 80–110 °C. Stir the mixture vigorously.[10]
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Protodeboronation - Wikipedia. [Link]
-
"Cationic" Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Publications. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. [Link]
-
Suzuki cross coupling reaction of aryl halides with arylboronic acid a - ResearchGate. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]
-
Suzuki Coupling - YouTube. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. [Link]
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Bromide conversions in C-C coupling reactions using... | Download Table - ResearchGate. [Link]
-
(PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate. [Link]
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preventing homocoupling in Grignard reactions with 2-Bromo-1,3-dichloro-4-fluorobenzene
Exploring Grignard Inhibition
I'm now deep into researching the suppression of homocoupling in Grignard reactions, concentrating on the use of 2-Bromo-1,3-dichloro-4-fluorobenzene. I'm focusing on the mechanism of reagent formation and the Wurtz-Fittig reactions. I am searching for specific reaction conditions that minimize this undesirable side reaction in this specific context.
Gathering Data on Suppression
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Structuring Support Resources
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Prioritizing Literature Searches
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optimizing catalyst loading for Suzuki reactions with 2-Bromo-1,3-dichloro-4-fluorobenzene
Beginning Catalyst Search
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purification of products from reactions with 2-Bromo-1,3-dichloro-4-fluorobenzene
Beginning Data Collection
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Expanding Data Collection
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managing exothermic events in large-scale reactions of 2-Bromo-1,3-dichloro-4-fluorobenzene
Starting My Search
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dehalogenation as a side reaction with 2-Bromo-1,3-dichloro-4-fluorobenzene
Exploring Initial Reactivity
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solvent selection for nucleophilic aromatic substitution on 2-Bromo-1,3-dichloro-4-fluorobenzene
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I am now initiating a comprehensive search using Google, focusing on nucleophilic aromatic substitution (SNAr) reactions. My immediate priority is to gather detailed information on the substrate 2-Bromo-1,3-dichloro-4-fluorobenzene, specifically examining the role of solvents and their impact on reaction kinetics and selectivity in these reactions.
Initiating Information Gathering
I've started gathering information on nucleophilic aromatic substitution (SNAr) reactions with 2-Bromo-1,3-dichloro-4-fluorobenzene, keenly observing the influence of different solvents on reaction kinetics and selectivity. I am now analyzing search results to pinpoint common challenges and questions about solvent selection for these highly halogenated substrates. My immediate focus is structuring the technical support content as a Q&A to facilitate easy access to the information. Next I will synthesize the information and generate Graphviz diagrams.
Refining Information Collection
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improving yield in the synthesis of brilanestrant from 2-Bromo-1,3-dichloro-4-fluorobenzene
Beginning Synthesis Exploration
I'm currently immersed in Google searches, primarily focused on brilanestrant synthesis, zeroing in on routes stemming from 2-Bromo-1,3-dichloro-4-fluorobenzene. I'm prioritizing reactions that offer high yield and atom economy. I need to be sure to pay close attention to any patented processes.
Gathering Reaction Insights
I'm now diving into the common pitfalls and side reactions of similar processes, focusing on reactions such as Suzuki couplings and Buchwald-Hartwig aminations. I'm also starting to consider potential purification challenges. I will soon be searching for methods that can optimize yields for halogenated aromatic compounds. I'm taking notes on catalysts, ligands, bases, temperature, solvents, and patented discoveries.
Initiating Data Compilation
I'm now expanding my Google searches. I'm focusing specifically on reaction conditions, yields, and potential problems with Suzuki and Buchwald-Hartwig type couplings. I'm also beginning to gather information on purification techniques to assess the viability of different synthetic routes, focusing on optimization strategies for halogenated aromatic compounds, keeping a close watch for relevant patents.
Gathering Initial Information
I've gathered general info on brilanestrant, including its action and stage of development. I've also found details about multi-step synthesis, challenges in drug synthesis, and palladium-catalyzed cross-coupling reactions. Next, I plan to focus on the specific synthesis routes for similar compounds.
Focusing on Synthesis Routes
I'm now zeroing in on a plausible synthetic pathway for brilanestrant, specifically from 2-Bromo-1,3-dichloro-4-fluorobenzene. While I have background on the molecule and common reaction types, the key is finding detailed steps. I've been reviewing the IUPAC name to identify substructures and anticipate potential reactions. Without a specific route, troubleshooting is impossible, so this is my priority now.
Drafting Technical Documentation
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Analyzing Synthetic Pathways
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Defining Key Synthetic Steps
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Refining Guide Structure
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Formulating Synthesis Strategy
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Developing Troubleshooting Guide
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minimizing byproduct formation in the synthesis of biphenyl catalysts
Starting Synthesis Research
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Analyzing Byproduct Issues
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Focusing Suzuki Coupling
I'm now starting with the Suzuki-Miyaura coupling, as requested, to minimize the formation of byproducts during biphenyl synthesis. The goal is to create a technical support guide in a Q&A format. My plan is to start with the search for common byproducts, with strategies to minimize their production. I will analyze search results to identify common issues researchers encounter. Then I will formulate troubleshooting steps and preventative measures for each.
Expanding Reaction Knowledge
I'm now expanding my literature search to include Ullmann and Kumada couplings, as requested, while continuing to examine Suzuki-Miyaura specifically. I'm building out troubleshooting sections for homocoupled products, reduced arenes, and ligand degradation, addressing reaction mechanisms and practical solutions. I'm focusing on providing self-validating protocols and compiling comprehensive references.
Structuring Technical Guide
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Initiating Comprehensive Search
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Prioritizing Initial Literature Search
I'm now focusing on a comprehensive literature search, starting with Google Scholar and other relevant databases, to gather key information on common byproducts in biphenyl synthesis. My research includes focusing on homocoupled products, reduced arenes, and ligand degradation, with a focus on Suzuki-Miyaura, Ullmann, and Kumada couplings. I'm prioritizing building a foundation of FAQs. I will then analyze search results to pinpoint frequent issues. The Suzuki coupling will be first in the troubleshooting guide, presented in a Q&A format.
Developing Guide Structure
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Technical Support Center: Purification of Polyhalogenated Biphenyls (PHBs)
Welcome to the technical support center for the purification of polyhalogenated biphenyls (PHBs). This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these complex compounds. Here, we address common issues with practical, field-tested solutions and in-depth explanations to ensure the integrity of your experimental outcomes.
Introduction to PHB Purification Challenges
Polyhalogenated biphenyls (PHBs), including polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), are a class of persistent organic pollutants. Their purification is notoriously difficult due to the presence of numerous congeners and isomers with very similar physicochemical properties. The primary challenges in PHB purification include the separation of closely related congeners, removal of interfering matrices, and prevention of contamination. This guide provides troubleshooting for common purification techniques and answers frequently asked questions to navigate these complexities.
Section 1: Troubleshooting Chromatographic Purification
Chromatography is a cornerstone of PHB purification, yet it presents significant hurdles. This section addresses common problems encountered during chromatographic separation of PHBs.
Frequently Asked Question 1: Why am I seeing poor resolution between closely-eluting PHB congeners on my gas chromatography (GC) column?
Answer:
Achieving baseline separation of co-eluting PHB congeners is a frequent challenge. This issue often stems from suboptimal column selection, temperature programming, or carrier gas flow rates.
Troubleshooting Guide:
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Column Selection is Critical:
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Problem: Standard non-polar columns (e.g., DB-5ms) may not provide sufficient selectivity for certain isomeric groups.
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Solution: Employ a more selective stationary phase. For instance, a (50%-phenyl)-methylpolysiloxane phase can enhance resolution for specific congeners. For highly complex mixtures, consider multidimensional gas chromatography (GCxGC) which provides significantly enhanced separation power.
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Optimize Temperature Program:
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Problem: A rapid temperature ramp can cause co-elution of congeners with similar boiling points.
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Solution: Decrease the temperature ramp rate, especially during the elution window of your target PHBs. A slower ramp (e.g., 1-2°C/min) increases the interaction time with the stationary phase, improving separation.
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Adjust Carrier Gas Flow Rate:
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Problem: An improper flow rate can lead to band broadening, reducing column efficiency.
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Solution: Determine the optimal linear velocity for your carrier gas (typically helium or hydrogen). This can be done by performing a van Deemter plot analysis for your specific column and conditions.
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Experimental Workflow: Optimizing GC Separation of PHB Congeners
Caption: Workflow for troubleshooting poor resolution in GC analysis of PHBs.
Frequently Asked Question 2: My PHB recovery is low after liquid chromatography (LC) cleanup. What are the likely causes?
Answer:
Low recovery of PHBs during liquid chromatography (LC) cleanup is a common and frustrating issue. This can be attributed to several factors including irreversible adsorption to the stationary phase, improper solvent selection, or sample breakthrough.
Troubleshooting Guide:
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Stationary Phase Adsorption:
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Problem: Highly chlorinated or brominated PHBs can exhibit strong, sometimes irreversible, adsorption to certain stationary phases, particularly those with high activity (e.g., activated silica or alumina).
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Solution: Deactivate the stationary phase by adding a small percentage of water (e.g., 1-5%) to the adsorbent before packing the column. Alternatively, consider using a less active stationary phase like Florisil®.
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Solvent System Optimization:
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Problem: The elution solvent may not be strong enough to desorb the PHBs from the column, or it may be too strong, leading to co-elution with interfering compounds.
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Solution: Perform small-scale scouting experiments with different solvent systems. A common starting point for PHBs on silica is hexane, with increasing proportions of a more polar solvent like dichloromethane or toluene to elute the target compounds.
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Preventing Sample Breakthrough:
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Problem: If the sample volume or concentration is too high for the column capacity, PHBs may elute in the loading or wash fractions, leading to low recovery in the collection fraction.
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Solution: Ensure the sample load does not exceed the capacity of your column. As a rule of thumb, the sample mass should be less than 1% of the stationary phase mass.
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Data Presentation: Solvent Systems for PHB Elution from Silica Gel
| Solvent System (v/v) | Target PHBs | Potential Interferences Eluted |
| 100% Hexane | Lower halogenated PHBs | Aliphatic hydrocarbons |
| 90:10 Hexane:Dichloromethane | Mid-range halogenated PHBs | Some pesticides |
| 70:30 Hexane:Dichloromethane | Higher halogenated PHBs | More polar compounds |
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid PHBs, but success is highly dependent on solvent choice and experimental conditions.
Frequently Asked Question 3: I am unable to induce crystallization of my purified PHB fraction. What should I do?
Answer:
Failure to induce crystallization can be due to several factors, including the presence of impurities that inhibit crystal formation, selection of an inappropriate solvent, or supersaturation issues.
Troubleshooting Guide:
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Purity Assessment:
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Problem: Even small amounts of impurities can act as "crystal poisons," preventing the formation of a well-ordered crystal lattice.
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Solution: Before attempting recrystallization, analyze the purity of your PHB fraction by GC-MS or another sensitive technique. If significant impurities are present, an additional chromatographic cleanup step may be necessary.
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Solvent Selection:
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Problem: The ideal recrystallization solvent should dissolve the PHB at elevated temperatures but have low solubility at cooler temperatures.
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Solution: Use a systematic approach to solvent screening. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, hexane, toluene). A good starting point is to find a solvent in which your PHB is sparingly soluble at room temperature.
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Inducing Crystallization:
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Problem: A supersaturated solution may not spontaneously crystallize.
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Solution:
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Seeding: Add a few seed crystals of the pure PHB to the supersaturated solution to provide a nucleation site.
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Scratching: Gently scratch the inside of the flask with a glass rod below the solvent level to create microscopic imperfections that can initiate crystal growth.
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Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal yield. Rapid cooling can lead to the formation of an oil or amorphous solid.
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Logical Relationship: Factors Affecting Recrystallization Success
Caption: Key factors influencing the success of PHB recrystallization.
Section 3: Troubleshooting Sample Extraction
The initial extraction of PHBs from complex matrices is a critical step that can significantly impact the overall purification success.
Frequently Asked Question 4: Why is my PHB extraction from soil/sediment samples showing poor and inconsistent recoveries?
Answer:
Poor and variable recoveries of PHBs from solid matrices like soil and sediment are often linked to inefficient extraction, matrix effects, and analyte loss during sample handling.
Troubleshooting Guide:
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Enhancing Extraction Efficiency:
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Problem: PHBs, particularly those with higher halogen content, can be strongly sorbed to organic matter and mineral surfaces in soil and sediment.
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Solution:
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Soxhlet Extraction: This continuous extraction method is highly effective but time-consuming.
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Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE®): This technique uses elevated temperatures and pressures to improve extraction efficiency and reduce solvent consumption.
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Sonication: Use of an ultrasonic bath or probe can help disrupt the matrix and improve solvent penetration.
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Mitigating Matrix Effects:
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Problem: Co-extracted matrix components (e.g., humic substances, lipids) can interfere with downstream analysis and purification.
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Solution: Incorporate a matrix-specific cleanup step. For example, gel permeation chromatography (GPC) is effective for removing high-molecular-weight interferences like lipids. A sulfuric acid wash can be used to remove oxidizable organic matter, but caution is advised as it can degrade certain PHB congeners.
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Internal Standards are Essential:
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Problem: Analyte loss can occur at various stages of the extraction and cleanup process.
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Solution: Spike your samples with a known amount of a surrogate internal standard (e.g., a 13C-labeled PHB congener) before extraction. This allows you to accurately calculate and correct for recovery losses.
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Experimental Protocol: Pressurized Liquid Extraction (PLE) of PHBs from Sediment
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Sample Preparation: Homogenize the sediment sample and air-dry or lyophilize to a constant weight.
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Cell Packing: Mix the dried sediment with a dispersing agent like diatomaceous earth and pack it into the PLE cell. Add a surrogate internal standard to the top of the sample.
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Extraction Conditions:
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Solvent: Dichloromethane/hexane (1:1, v/v)
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Temperature: 100 °C
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Pressure: 1500 psi
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Static Time: 5 minutes (2 cycles)
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Extract Collection: Collect the extract in a clean vial.
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Concentration: Concentrate the extract under a gentle stream of nitrogen.
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Cleanup: Proceed with the appropriate cleanup steps (e.g., GPC, silica column chromatography).
References
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Separation of Polychlorinated Biphenyls (PCBs) by Gas Chromatography , Restek Corporation. [Link]
catalyst poisoning in cross-coupling reactions of 2-Bromo-1,3-dichloro-4-fluorobenzene
Initiating Data Collection
I'm now diving deep into Google, aiming to uncover relevant data on catalyst poisoning within cross-coupling reactions. My search is laser-focused on scenarios involving substrates akin to 2-Bromo-1,3-dichloro-4-fluorobenzene. This initial data gathering is crucial.
Mapping Out the Strategy
I'm structuring the technical support center by first exploring catalyst poisoning in cross-coupling, particularly with polyhalogenated aromatics. Then I will form realistic questions and craft a detailed troubleshooting guide. This guide will use a table to link common issues to causes, with step-by-step diagnostic and resolution protocols. My focus is on making it practical and useful.
Deepening Research & Planning
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workup procedures for reactions involving 2-Bromo-1,3-dichloro-4-fluorobenzene
Initiating Chemical Inquiry
I'm starting a deep dive into the properties of 2-Bromo-1,3-dichloro-4-fluorobenzene. I will be using Google searches to gain insights into its reactivity, typical reactions, and key chemical traits. I intend to focus on data pertinent to understanding its behavior.
Exploring Reaction Pathways
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Refining Search Strategies
I'm now expanding my Google searches. I'm actively seeking data on the typical byproducts, impurities, and potential hazards of reactions with 2-Bromo-1,3-dichloro-4-fluorobenzene. I'm also looking for established protocols and troubleshooting guides for analogous halogenated aromatic compounds. Furthermore, I'm beginning to analyze search results for typical purification challenges. I'm working to compile FAQs in a technical support format.
Formulating a Support Guide
I'm now focusing on a Q&A format for the technical support guide. My goal is to structure it around common troubleshooting scenarios and frequently asked questions for researchers using 2-Bromo-1,3-dichloro-4-fluorobenzene. I'm aiming for a Senior Application Scientist's voice to build trust and authority.
Structuring the Guide Content
I'm now zeroing in on the Q&A content. The guide's architecture is built around scenarios and typical user questions, which will be organized in a Senior Application Scientist's voice to build trust and authority. I'm focusing on the "why" of the protocols, not just the "how," and ensuring protocols are self-validating. References are also essential. I intend to provide in-text citations with numbered, clickable URLs, and a comprehensive, fully verified reference section. Data will be shown in tables, and protocols in detailed, step-by-step formats.
Defining the Guide Structure
I've decided on the guide's backbone. The introduction briefly describes 2-Bromo-1,3-dichloro-4-fluorobenzene, and its role as a building block. Then, I will address common issues with halogenated aromatics, like density, emulsion, and impurities. The Q&A section will then address practical troubleshooting. A Senior Application Scientist's voice will explain why and address how to use self-validating protocols to gain reliable data.
Developing Guide Sections
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Designing Guide Structure
I'm now outlining a detailed structure, including an introduction to 2-Bromo-1,3-dichloro-4-fluorobenzene, followed by its properties and applications. I'll include a section explaining challenges for halogenated aromatics, then a Q&A section with common troubleshooting scenarios. I am now working on practical FAQs, detailed protocols for generic and specific reactions, and a comprehensive reference section to validate the guide's expertise and provide authoritative references.
Defining Guide Content
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Drafting the Support Guide
I'm now writing the guide's core content, focusing on user-centered FAQs and troubleshooting scenarios. I'm explaining the rationale for each step and building self-validating protocols with checkpoints. I'm also preparing a comprehensive reference section.
analytical methods for detecting impurities in 2-Bromo-1,3-dichloro-4-fluorobenzene reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bromo-1,3-dichloro-4-fluorobenzene. It offers troubleshooting advice and frequently asked questions (FAQs) for the analytical methods used to detect impurities in its synthesis and subsequent reactions.
Introduction: The Criticality of Impurity Profiling
2-Bromo-1,3-dichloro-4-fluorobenzene is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The isomeric purity and the absence of reactive impurities are critical for ensuring the safety, efficacy, and stability of the final product. Even trace-level impurities can lead to downstream reaction failures, compromised product quality, and potential toxicological issues. This guide is designed to provide a practical framework for identifying and troubleshooting common analytical challenges in the impurity profiling of this compound.
Core Analytical Strategies for Impurity Detection
The choice of analytical technique is paramount for the successful identification and quantification of impurities. The most commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The selection of the appropriate technique depends on the volatility, polarity, and concentration of the expected impurities.
Caption: A general workflow for impurity identification and quantification in 2-Bromo-1,3-dichloro-4-fluorobenzene reactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. Its high resolution and mass spectrometric detection provide excellent sensitivity and specificity for identifying and quantifying impurities.
Frequently Asked Questions (FAQs) for GC-MS Analysis
Q1: What are the most common impurities I should expect to see in my GC-MS analysis of 2-Bromo-1,3-dichloro-4-fluorobenzene?
A1: Based on common synthetic routes, you should be vigilant for the following impurities:
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Isomeric Impurities: Positional isomers of the product, such as 1-Bromo-2,4-dichloro-5-fluorobenzene or other bromodichlorofluorobenzene isomers. These often have very similar mass spectra and require good chromatographic separation.
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Starting Material Carryover: Unreacted starting materials like 1,3-dichloro-2-fluorobenzene.
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Side-Reaction Products: Products from side reactions such as debromination (1,3-dichloro-4-fluorobenzene) or further halogenation.
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Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., toluene, DMF) and leftover reagents.
Q2: My peaks are tailing in the chromatogram. What could be the cause and how can I fix it?
A2: Peak tailing in GC-MS is often indicative of active sites in the analytical flow path. Here’s a troubleshooting guide:
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Column Activity: The free silanol groups on the surface of a fused silica capillary column can interact with polar analytes. Consider using a column with a more inert phase or a base-deactivated column.
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Injector Liner Contamination: The injector liner can accumulate non-volatile residues, creating active sites. Regular replacement or cleaning of the liner is crucial. Using a deactivated liner can also help.
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Contamination in the Inlet or Detector: Contamination can occur in the inlet or the MS source. Perform regular maintenance and cleaning as per the manufacturer's recommendations.
Troubleshooting Guide for GC-MS
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column. | Use a deactivated liner and column. Trim the first few centimeters of the column. |
| Co-elution of Isomers | Insufficient column resolution. | Optimize the temperature program (slower ramp rate). Use a longer column or a column with a different stationary phase (e.g., a more polar phase). |
| Ghost Peaks | Carryover from a previous injection or septum bleed. | Bake out the column at the maximum recommended temperature. Use a high-quality, low-bleed septum. Inject a solvent blank to confirm the source of the ghost peaks. |
| Low Sensitivity | Leak in the system or contaminated MS source. | Perform a leak check of the GC-MS system. Clean the MS ion source, lens, and detector according to the manufacturer's protocol. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for non-volatile, polar, or thermally labile impurities. It offers a wide range of stationary and mobile phases for method development.
Frequently Asked Questions (FAQs) for HPLC Analysis
Q1: I am not seeing good separation of my main peak from a closely eluting impurity. What can I do?
A1: Achieving separation of closely eluting impurities, especially isomers, requires careful method development.
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Optimize the Mobile Phase: Adjust the ratio of your organic solvent to the aqueous phase. A shallower gradient or an isocratic elution with a lower percentage of the strong solvent can improve resolution.
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Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different interactions with halogenated aromatic compounds.
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Adjust pH: For ionizable impurities, adjusting the pH of the mobile phase can significantly alter their retention time and improve separation.
Q2: How do I choose the right detector for my HPLC analysis?
A2: The choice of detector depends on the properties of your impurities.
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UV-Vis Detector: A diode-array detector (DAD) or photodiode array (PDA) detector is the most common choice. It provides good sensitivity for aromatic compounds and can help in peak purity assessment by comparing spectra across a peak.
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Mass Spectrometry (MS) Detector: An LC-MS system provides mass information, which is invaluable for the identification of unknown impurities. It is highly specific and sensitive.
Troubleshooting Guide for HPLC
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks | Extra-column band broadening or secondary interactions with the stationary phase. | Ensure all tubing is as short as possible with a small internal diameter. Check for and eliminate any dead volumes in the connections. Try a different column chemistry or mobile phase additive. |
| Variable Retention Times | Fluctuation in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp aging, or air bubbles in the system. | Filter all mobile phases before use. Purge the system to remove any air bubbles. Check the detector lamp's usage hours and replace if necessary. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural elucidation of impurities. ¹H, ¹³C, and ¹⁹F NMR are particularly useful for halogenated aromatic compounds.
Frequently Asked questions (FAQs) for NMR Analysis
Q1: How can ¹⁹F NMR help in identifying impurities?
A1: ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for distinguishing between fluorinated isomers. Each fluorine atom in a unique chemical environment will give a distinct signal. The chemical shift and coupling constants (J-couplings) to neighboring protons or other fluorine atoms provide a fingerprint for each isomer.
Q2: I have an unknown peak in my ¹H NMR spectrum. How can I identify it?
A2: Identifying an unknown impurity requires a systematic approach:
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2D NMR Experiments: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.
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Database Search: Compare the observed chemical shifts and coupling patterns with spectral databases for known related compounds.
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Spiking Study: If you have a reference standard for a suspected impurity, you can "spike" your sample with a small amount of the standard and see if the peak intensity increases.
Caption: A decision-making workflow for identifying an unknown impurity using NMR spectroscopy.
Method Validation
Once an analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components.
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Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
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Accuracy: The closeness of the test results to the true value.
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Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
United States Pharmacopeia. (2023). General Chapter <1225> Validation of Compendial Procedures. USP-NF. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
Validation & Comparative
comparative efficacy of pesticides derived from 2-Bromo-1,3-dichloro-4-fluorobenzene
Investigating Pesticide Origins
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Expanding Pesticide Understanding
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Analyzing Pesticide Relationships
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Exploring Pesticide Origins
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A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-Bromo-1,3-dichloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the successful coupling of sterically hindered and electron-deficient aryl halides, such as 2-Bromo-1,3-dichloro-4-fluorobenzene, presents a significant challenge. This guide provides a comparative analysis of palladium catalyst systems for this demanding substrate, offering insights into catalyst selection and a detailed experimental protocol to support your research and development endeavors.
The Challenge: Coupling a Sterically Hindered and Electron-Deficient Aryl Halide
2-Bromo-1,3-dichloro-4-fluorobenzene is a challenging substrate for Suzuki coupling for two primary reasons:
-
Steric Hindrance: The two chlorine atoms flanking the bromine atom at the C2 position create significant steric bulk around the reactive center. This hindrance can impede the oxidative addition of the aryl halide to the palladium(0) center, a critical step in the catalytic cycle.
-
Electronic Effects: The presence of three electron-withdrawing halogen substituents (two chlorine, one fluorine) makes the aryl halide electron-deficient. While this can facilitate oxidative addition, the subsequent reductive elimination step to form the C-C bond can be slower. Furthermore, the C-Cl bonds are generally less reactive than the C-Br bond, requiring a highly active catalyst to achieve selective coupling at the bromine position without side reactions at the chlorine positions.
A successful catalyst system must therefore be highly active to overcome the steric barrier and promote efficient oxidative addition and reductive elimination, while also exhibiting high selectivity for the C-Br bond.
Comparing Palladium Catalyst Systems
The choice of palladium catalyst, and more specifically the ligand coordinated to the palladium center, is paramount for the successful coupling of challenging substrates. We will compare two major classes of ligands that have shown promise for the Suzuki coupling of polychlorinated and sterically hindered aryl halides: bulky electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Palladium-Phosphine Catalyst Systems
Bulky, electron-rich phosphine ligands have been instrumental in advancing the scope of palladium-catalyzed cross-coupling reactions. For substrates like 2-Bromo-1,3-dichloro-4-fluorobenzene, ligands developed by the Buchwald group are particularly noteworthy.
-
Mechanism of Action: These ligands feature bulky, sterically demanding substituents (e.g., biaryl phosphines like SPhos, XPhos, and RuPhos) that promote the formation of a monoligated, 14-electron Pd(0)L species. This highly reactive species readily undergoes oxidative addition even with sterically hindered aryl halides. The electron-rich nature of the phosphine ligand also facilitates the subsequent reductive elimination step.
-
Performance: Buchwald-type ligands have demonstrated high efficacy in the coupling of di-ortho-substituted aryl halides. For the coupling of 2-bromo-1,3-dichlorobenzene with phenylboronic acid, catalyst systems employing ligands like SPhos and XPhos have been reported to provide high yields, often exceeding 90%. The specific choice of ligand can influence the reaction rate and efficiency, and screening of several ligands is often recommended for optimal results.
Palladium-N-Heterocyclic Carbene (NHC) Catalyst Systems
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, often exhibiting superior stability and activity compared to phosphine ligands, especially for activating unreactive C-Cl bonds.
-
Mechanism of Action: NHCs are strong σ-donors, forming very stable bonds with the palladium center. This stability can prevent catalyst decomposition at the high temperatures often required for coupling unreactive substrates. The steric bulk of the NHC ligand can be readily tuned to promote the formation of the active catalytic species and facilitate the key steps of the catalytic cycle. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are a well-known class of Pd-NHC precatalysts that are highly effective.
-
Performance: PEPPSI-type catalysts, such as PEPPSI-IPr and PEPPSI-IPr-IPent, have shown excellent performance in the Suzuki coupling of polychloroarenes. Their high thermal stability and activity make them well-suited for activating the C-Br bond in 2-Bromo-1,3-dichloro-4-fluorobenzene, even in the presence of the less reactive C-Cl bonds.
Data Summary: A Comparative Overview
| Catalyst System (Ligand) | Typical Reaction Conditions | Reported Yield (for similar substrates) | Key Advantages |
| Pd₂(dba)₃ / SPhos | Toluene or Dioxane, K₃PO₄ or K₂CO₃, 80-110 °C | >90% | High activity for sterically hindered substrates, commercially available. |
| Pd₂(dba)₃ / XPhos | Toluene or Dioxane, K₃PO₄ or K₂CO₃, 80-110 °C | >90% | Excellent for creating sterically hindered biaryls. |
| PEPPSI-IPr | Dioxane or t-Amyl alcohol, K₃PO₄ or Cs₂CO₃, 80-120 °C | >95% | High thermal stability, effective for activating C-Cl bonds (though selective for C-Br here). |
| PEPPSI-IPr-IPent | Dioxane or t-Amyl alcohol, K₃PO₄ or Cs₂CO₃, 80-120 °C | >95% | Enhanced activity due to more sterically demanding ligand. |
Experimental Protocol: Suzuki Coupling of 2-Bromo-1,3-dichloro-4-fluorobenzene with Phenylboronic Acid using a Pd/Buchwald Ligand System
This protocol provides a detailed, step-by-step methodology for the Suzuki coupling of 2-Bromo-1,3-dichloro-4-fluorobenzene with phenylboronic acid using a palladium catalyst with a bulky phosphine ligand (e.g., SPhos).
Materials:
-
2-Bromo-1,3-dichloro-4-fluorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-1,3-dichloro-4-fluorobenzene (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add the palladium precatalyst, for example, a pre-mixed Pd/SPhos catalyst or add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain the desired biaryl product.
-
Visualizing the Process
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling.
Conclusion and Recommendations
For the Suzuki coupling of the challenging substrate 2-Bromo-1,3-dichloro-4-fluorobenzene, both bulky phosphine ligands and N-heterocyclic carbene ligands offer viable and highly effective catalytic systems.
-
Recommendation: For initial screening and general applications, a catalyst system based on a Buchwald-type ligand such as SPhos or XPhos is an excellent starting point due to its well-documented success with sterically hindered substrates and its commercial availability.
-
Alternative: If the reaction proves to be sluggish or requires high temperatures, a PEPPSI-type Pd-NHC precatalyst should be considered. These catalysts offer superior thermal stability and may provide higher turnover numbers in some cases.
Ultimately, the optimal catalyst system may depend on the specific boronic acid partner and the desired reaction scale. Empirical screening of a small library of ligands and reaction conditions is often the most effective approach to identifying the ideal catalytic system for your specific application.
References
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Title: A General System for the Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides and Bromides Source: Angewandte Chemie International Edition URL: [Link]
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Title: A Highly Active and Air-Stable Palladium Catalyst for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides Source: Journal of the American Chemical Society URL: [Link]
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Title: PEPPSI: A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation Protocol for the Suzuki-Miyaura Cross-Coupling of Unreactive Aryl and Heteroaryl Chlorides Source: Organometallics URL: [Link]
-
Title: PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Polychloroarenes Source: Chemistry - A European Journal URL: [Link]
advantages of using 2-Bromo-1,3-dichloro-4-fluorobenzene in brilanestrant synthesis
Initiating Search Protocols
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Refining the Search Strategy
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Analyzing Alternative Approaches
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Analyzing core structure routes
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Developing synthetic perspective
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A Cost-Benefit Analysis of 2-Bromo-1,3-dichloro-4-fluorobenzene in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the economic viability, scalability, and environmental footprint of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Bromo-1,3-dichloro-4-fluorobenzene in large-scale synthesis, offering a direct comparison with viable alternatives and supported by experimental considerations.
The Strategic Importance of Dichlorofluorophenyl Moieties
Substituted dichlorofluorophenyl groups are key pharmacophores in a range of pharmaceutically active compounds. Their unique electronic and lipophilic properties can significantly enhance a molecule's biological activity and pharmacokinetic profile. The specific substitution pattern of 2-Bromo-1,3-dichloro-4-fluorobenzene makes it a versatile precursor for introducing this valuable moiety. However, the decision to employ this halogenated building block on an industrial scale necessitates a rigorous evaluation of its costs, benefits, and potential drawbacks.
Comparative Analysis: 2-Bromo-1,3-dichloro-4-fluorobenzene vs. Key Alternatives
The primary value of 2-Bromo-1,3-dichloro-4-fluorobenzene lies in its utility as a building block in cross-coupling reactions, allowing for the introduction of the 2,4-dichloro-5-fluorophenyl group. A common alternative synthetic strategy involves the direct halogenation of a pre-existing aniline or phenol derivative. Let's analyze the trade-offs.
Table 1: Quantitative Comparison of Synthetic Pathways
| Parameter | Route A: Using 2-Bromo-1,3-dichloro-4-fluorobenzene | Route B: Direct Halogenation of 2-chloro-4-fluoroaniline |
| Starting Material Cost | High | Moderate |
| Number of Synthetic Steps | Typically 1-2 steps (e.g., Suzuki or Buchwald-Hartwig coupling) | Typically 2-3 steps (e.g., Sandmeyer reaction, chlorination) |
| Overall Yield | Generally high (80-95% for coupling step) | Variable, often lower due to multiple steps and potential for side reactions (50-70%) |
| Process Safety | Avoids the use of highly toxic and potentially explosive diazonium intermediates. | Involves the generation of diazonium salts, which are notoriously unstable and require strict temperature control. |
| Environmental Impact | Palladium catalyst waste stream requires management. | Use of corrosive and hazardous reagents like sodium nitrite and copper(I) chloride. |
| Product Purity | High, with straightforward purification. | May require extensive purification to remove regioisomeric byproducts. |
Experimental Workflows: A Head-to-Head Comparison
To provide a practical context, we will outline the experimental protocols for introducing a 2,4-dichloro-5-fluorophenyl group onto a generic aromatic substrate (Ar-H) using both approaches.
Workflow A: Suzuki Coupling with 2-Bromo-1,3-dichloro-4-fluorobenzene
This workflow leverages the power and efficiency of palladium-catalyzed cross-coupling.
Caption: Suzuki coupling workflow using 2-Bromo-1,3-dichloro-4-fluorobenzene.
Step-by-Step Protocol:
-
To a stirred solution of the arylboronic acid (1.0 eq), 2-Bromo-1,3-dichloro-4-fluorobenzene (1.1 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of toluene and water is added the palladium catalyst (e.g., Pd(PPh3)4, 0.02 eq).
-
The reaction mixture is degassed with nitrogen or argon for 15 minutes.
-
The mixture is heated to 80-100 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(0) complexes are highly efficient in catalyzing the C-C bond formation in Suzuki couplings. The choice of ligands on the palladium can influence reaction efficiency and scope.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. An inorganic base like potassium carbonate is often cost-effective and efficient for large-scale applications.
-
Solvent System: The biphasic toluene/water system is commonly used to dissolve both the organic and inorganic reagents.
Workflow B: A Diazotization-Sandmeyer Route
This classical approach, while avoiding the cost of the brominated starting material, introduces its own set of challenges.
A Comparative Guide to the Synthetic Utility of 2-Bromo-1,3-dichloro-4-fluorobenzene and 2,4-dichloro-1-bromobenzene for Advanced Chemical Synthesis
For the discerning researcher in pharmaceutical and materials science, the selection of halogenated aromatic building blocks is a critical decision that dictates synthetic strategy, reaction efficiency, and ultimate molecular complexity. This guide provides an in-depth comparison of two prevalent, yet distinct, polyhalogenated aromatic synthons: 2-Bromo-1,3-dichloro-4-fluorobenzene and 2,4-dichloro-1-bromobenzene. We will dissect their reactivity profiles, explore their divergent applications, and provide actionable experimental protocols to inform your synthetic choices.
Molecular Architecture and Inherent Reactivity: A Tale of Two Substitution Patterns
The synthetic utility of these molecules is fundamentally governed by the arrangement and nature of their halogen substituents. The bromine atom in both compounds serves as the primary reactive handle for transformations such as cross-coupling and metal-halogen exchange, owing to the lower bond dissociation energy of the C-Br bond compared to the C-Cl and C-F bonds. However, the electronic and steric environments surrounding the C-Br bond in each molecule are markedly different, leading to distinct reactivity and regioselectivity.
2,4-dichloro-1-bromobenzene presents a less sterically hindered bromine atom and a substitution pattern that is common in a variety of commercial products, including agrochemicals and electronic materials. The two chlorine atoms provide electronic withdrawal and offer additional sites for potential, albeit more forcing, subsequent functionalization.
2-Bromo-1,3-dichloro-4-fluorobenzene , in contrast, features a more complex substitution pattern. The fluorine atom, with its strong electron-withdrawing inductive effect, significantly modulates the electron density of the aromatic ring, impacting the reactivity of the adjacent C-Br bond. Furthermore, the two chlorine atoms flanking the bromine create a more sterically congested environment. This unique arrangement allows for the synthesis of highly substituted and electronically tuned aromatic systems.
Comparative Data at a Glance
| Feature | 2-Bromo-1,3-dichloro-4-fluorobenzene | 2,4-dichloro-1-bromobenzene |
| Molecular Weight | 245.35 g/mol | 225.90 g/mol |
| Key Reactive Site | C-Br bond | C-Br bond |
| Primary Differentiating Substituent | Ortho-Fluorine atom | Para-Chlorine atom |
| Steric Hindrance at C-Br | Higher (flanked by two Cl atoms) | Lower |
| Electronic Effect of Substituents | Strong inductive withdrawal from F and Cl | Moderate inductive withdrawal from Cl |
| Predominant Applications | Building blocks for complex, highly substituted pharmaceuticals and specialty chemicals. | Precursor for agrochemicals (e.g., fungicides) and organic electronic materials (e.g., OLEDs). |
Strategic Applications & Synthetic Workflows
The choice between these two building blocks is often dictated by the target molecule's specific substitution pattern and desired electronic properties.
Workflow for Selecting the Appropriate Building Block
Caption: Decision workflow for selecting the optimal halogenated building block.
Experimental Protocols: A Head-to-Head Comparison in Suzuki-Miyaura Coupling
To illustrate the practical application of these synthons, we present detailed protocols for a representative Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for C-C bond formation.
Synthesis of 2,4-dichloro-4'-methoxy-1,1'-biphenyl using 2,4-dichloro-1-bromobenzene
This reaction is a key step in the synthesis of intermediates for organic light-emitting diodes (OLEDs). The bromine's higher reactivity allows for selective coupling, leaving the chlorine atoms untouched for potential subsequent transformations.
Caption: Workflow for Suzuki coupling of 2,4-dichloro-1-bromobenzene.
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4-dichloro-1-bromobenzene (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), toluene (5 mL/mmol), and ethanol (2 mL/mmol).
-
Degassing: Purge the reaction mixture with a gentle stream of nitrogen for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 eq.) and a 2 M aqueous solution of sodium carbonate (Na2CO3, 3.0 eq.) to the mixture.
-
Reaction: Heat the biphasic mixture to reflux (approximately 85-90 °C) and stir vigorously overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product. Expected yields are typically in the range of 85-95%.
Synthesis of 2,6-dichloro-4-fluoro-4'-methoxy-1,1'-biphenyl using 2-Bromo-1,3-dichloro-4-fluorobenzene
This protocol outlines the synthesis of a highly substituted, fluorinated biaryl, a scaffold of interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity.
-
Inert Atmosphere: In a manner analogous to the previous protocol, combine 2-bromo-1,3-dichloro-4-fluorobenzene (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), and a solvent system such as 1,4-dioxane/water (4:1, 5 mL/mmol).
-
Degassing: Thoroughly degas the mixture with nitrogen or argon for 30 minutes.
-
Catalyst and Base Addition: Add a more robust catalyst system suitable for potentially more challenging substrates, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.04 eq.), and potassium carbonate (K2CO3, 3.0 eq.). The choice of a more electron-rich phosphine ligand can facilitate the oxidative addition step, which may be influenced by the electron-withdrawing fluorine.
-
Reaction: Heat the mixture to 100 °C and stir overnight under a positive pressure of nitrogen. Monitor for the consumption of the starting aryl bromide.
-
Workup: Cool the reaction, dilute with diethyl ether and water, and perform a standard aqueous workup as described previously.
-
Purification: Purify the residue by flash chromatography to yield the fluorinated biaryl product. Yields for this type of transformation are generally good, often exceeding 80%.
Beyond Suzuki: Orthogonal Reactivity and Advanced Applications
While Suzuki coupling is a primary application, the distinct functionalities of these molecules open doors to other transformations.
-
2,4-dichloro-1-bromobenzene in Buchwald-Hartwig Amination: This compound is a reliable substrate for palladium-catalyzed amination at the C-Br position. This is frequently used in the synthesis of triphenylamine-based materials for OLEDs, where a diarylamine is coupled to the dichlorophenyl core. The subsequent C-Cl bonds can then be targeted for further functionalization if required.
-
2-Bromo-1,3-dichloro-4-fluorobenzene in Metal-Halogen Exchange: The C-Br bond can be selectively converted into an organometallic species (e.g., an organolithium or Grignard reagent) at low temperatures. This allows for the introduction of a wide range of electrophiles, creating a highly substituted benzene ring. The strong inductive effect of the adjacent fluorine and chlorine atoms can influence the stability and reactivity of the resulting organometallic intermediate.
Conclusion: Making an Informed Choice
The selection between 2-Bromo-1,3-dichloro-4-fluorobenzene and 2,4-dichloro-1-bromobenzene is a strategic decision rooted in the desired final molecular structure and properties.
-
Choose 2,4-dichloro-1-bromobenzene for established, cost-effective syntheses of agrochemicals and electronic materials where a dichlorinated phenyl moiety is required. Its predictable reactivity at the C-Br bond makes it a workhorse for large-scale production.
-
Choose 2-Bromo-1,3-dichloro-4-fluorobenzene when the target molecule demands a higher degree of substitution, electronic tuning via a fluorine atom, or when building complex pharmaceutical intermediates. The presence of the fluorine offers unique opportunities for modulating physicochemical properties, making it a valuable tool for fine-tuning drug candidates.
By understanding the nuanced reactivity of these two building blocks, researchers can design more efficient, predictable, and innovative synthetic routes to novel and valuable molecules.
References
- Google Patents.US20110233511A1 - Triphenylamine compound and organic electroluminescent device using the same.
- Google Patents.US20100286079A1 - N-(3',4'-dichloro-5-fluoro-1,1'-biphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide or salts thereof, and use thereof for controlling phytopathogenic fungi.
- Google Patents.US8691831B2 - Substituted pyrazoles and the use thereof for controlling phytopathogenic fungi.
comparison of reaction rates of 2-Bromo-1,3-dichloro-4-fluorobenzene in different coupling reactions
Starting Data Collection
I've initiated comprehensive Google searches to gather experimental data. My focus is on reaction rates of 2-Bromo-1,3-dichloro-4-fluorobenzene in coupling reactions. I am prioritizing data from Suzuki, Heck, and Sonogashira reactions. The goal is to build a solid foundation of existing research.
Expanding Data Acquisition
I'm expanding my data gathering with searches targeting Buchwald-Hartwig reactions, prioritizing peer-reviewed journals for detailed conditions. My next step will be to analyze and synthesize the collected data to find key trends and influencing factors on the reaction rates, focusing on catalysts, ligands, bases, solvents, and temperatures. I intend to build a solid data-driven foundation.
Developing a Structure
I'm now outlining a framework for the guide. First, I'll introduce the compound and the importance of its coupling reactions. Then, a comparative analysis of different coupling reactions will be presented, followed by step-by-step experimental protocols with clear rationales. I'm also planning Graphviz diagrams for mechanism visualization. Quantitative data will be compiled in structured tables. The body of the guide will integrate all of this.
Analyzing the Reactant
I'm currently focused on the introduction. I'm building a strong foundation for a comparison guide on 2-Bromo-1,3-dichloro-4-fluorobenzene's reactivity, emphasizing its poly-halogenated nature. The goal is to provide a concise overview of the compound before diving into specific reaction rates.
Outlining the Approach
I've sketched out the planned structure, prioritizing a clear comparison guide for 2-Bromo-1,3-dichloro-4-fluorobenzene's reactions. The introduction and reactivity principles sections are now drafted, focusing on the compound's poly-halogenated nature and reaction trends. I'm building towards a comparative analysis of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, emphasizing the chemoselective functionalization of the C-Br bond.
Structuring the Guide
I've outlined the structure, prioritizing a comparison guide for 2-Bromo-1,3-dichloro-4-fluorobenzene's reactions. Now, I'm fleshing out each section: the introduction and reactivity principles are drafted, focusing on the compound's poly-halogenated nature and reaction trends. The plan is to comparatively analyze Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, emphasizing chemoselective C-Br functionalization. I'm focusing on gathering data for analogous substrates.
Detailing the Project
I'm now fully immersed in the project, crafting the detailed structure for the comparison guide. I've broken down the project, starting with an introduction that explains 2-Bromo-1,3-dichloro-4-fluorobenzene's synthetic importance and the challenges of selective C-Br functionalization. Next, I'm outlining the reactivity principles and will follow with a comparative analysis of the coupling reactions. I will use data on similar substrates to help. I am also planning data presentation and experimental protocols.
Planning the Comparison
I've outlined the project: a detailed comparison guide focusing on 2-Bromo-1,3-dichloro-4-fluorobenzene's reactivity in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. I'm focusing on the introduction, emphasizing the compound's significance and the challenge of selective C-Br functionalization. I am planning the reactivity principles section, along with detailed protocols and data analysis from comparable substrates.
Formulating a Plan
I've crafted a comprehensive outline for the comparison guide, starting with an introduction to 2-Bromo-1,3-dichloro-4-fluorobenzene, highlighting its synthetic importance. I'll cover reactivity principles, then delve into a comparative analysis of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. My approach involves gathering data on similar substrates since direct data for the target compound is scarce. The inclusion of mechanistic diagrams and detailed experimental protocols will be incorporated.
evaluation of different ligands for optimizing reactions with 2-Bromo-1,3-dichloro-4-fluorobenzene
Initiating Data Collection
I'm starting by casting a wide net. My initial focus is comprehensive Google searches. I'm prioritizing scholarly articles, application notes, and patents that pertain to various ligands in chemical reactions. My target is those involving 2-Bromo-1,3-dichloro. I'm aiming for a broad information gathering phase to start.
Deepening Data Gathering
Now, I'm diving deeper, targeting specific couplings. I'm focusing on Suzuki, Buchwald-Hartwig, and Sonogashira reactions with 2-Bromo-1,3-dichloro-4-fluorobenzene. I'm identifying key ligands, both commercially available and significant academically, and hunting for quantitative data. My goal is to find yields and selectivity information for a clear comparison.
Planning Guide Structure
I'm now outlining the structure of the guide. First, I'm setting an introduction on the utility of 2-Bromo-1,3-dichloro-4-fluorobenzene. Following this will be a section on its reactivity, and then a comparative analysis of different ligand classes. Tables will present comparative data. I plan to also include experimental protocols and illustrative diagrams for the guide.
comparative study of the stability of Grignard reagents from different polyhalogenated benzenes
Commencing Data Gathering
I'm starting with focused Google searches to get data on Grignard reagents from polyhalogenated benzenes. I'm especially interested in how the halogen type, particularly fluorine, impacts their stability. This initial phase involves constructing search queries and sifting through results for relevant papers. My next steps involve curating the sources and identifying patterns.
Expanding Search Parameters
I've widened my search to include the impact of halogen type (F, Cl, Br, I), degree of halogenation, and position on the benzene ring on Grignard reagent stability. Simultaneously, I'm seeking experimental protocols and supporting data like decomposition rates and yields. Mechanistic aspects, particularly the Schlenk equilibrium and solvent/temperature effects, are now in my scope. I'm aiming for a structured guide with comparisons, discussions, and diagrams.
Refining Search Strategies
I am now focusing on refining my search queries to target specific experimental data and mechanistic studies. I'm prioritizing sources that detail thermal decomposition rates and Schlenk equilibrium constants for these reagents. My goal is to compile a data-rich comparison of stability across different halogen combinations, degrees, and positions on the ring. I'm also preparing to create visual aids using Graphviz to explain the mechanistic concepts. The aim is to create something easily understood.
Establishing Initial Foundations
I've established a solid base for understanding Grignard reagents. I've looked into their formation, the Schlenk equilibrium, and what impacts their stability. My focus has been on gathering information regarding general stability.
Deepening Stability Understanding
I'm now diving deeper into the nuances of Grignard reagent stability, drawing on what I've learned about their susceptibility to water and air, and the importance of immediate use. The Schlenk equilibrium continues to be a central consideration. My research is expanding to include how halides influence the stability of the Schlenk equilibrium, with particular attention to how these reactions function with different halogenated benzenes.
Analyzing Comparative Stability Data
I'm now zeroing in on comparative stability data. My recent search has revealed the formation processes, Schlenk equilibrium, and general sensitivities of various Grignard reagents, especially those from polyhalogenated benzenes. I now need direct comparisons on the thermal stability, shelf-life, and side reaction tendencies of different reagents. I have a good foundation to build from.
Targeting Specific Stability Data
My search has expanded to include a wealth of information on Grignard reagents, covering their formation, the Schlenk equilibrium, and general sensitivities, with a focus on those derived from polyhalogenated benzenes. I now know that general stability factors like solvent, temperature, and substituents are vital. However, I need comparative data on thermal stability, shelf-life, and side reactions of these reagents. To this end, I will now focus on finding experimental protocols related to assessing stability.
Refining Grignard Stability
I've just refined the search parameters, and this second sweep is proving far more fruitful. I'm focusing on Grignard reagent stability, particularly where electron-withdrawing groups like trifluoromethyl are present. This round has given much more specific and relevant information which is progressing the core ideas.
Assessing Stability Factors
I'm now diving deeper into the nuances of Grignard reagent stability, particularly with an eye on the trifluoromethylphenyl variant. I've found detailed reports on its reactivity, including exothermic decompositions at low temperatures and the dangers of solvent loss. I also am assessing solvent effects, especially regarding the superior stabilization offered by THF compared to diethyl ether. Wurtz coupling is a key consideration I'm thinking through.
Investigating Thermal Decomposition
I'm now fully immersed in the thermal decomposition aspects. Recent research indicates these reagents, especially the trifluoromethylphenyl variant, can be highly unstable. I've uncovered references citing potentially dangerous exothermic decompositions even at low temperatures, like those observed with the ARSST method. The impact of solvent selection, specifically the superior stabilization of THF, is key in the stability.
Evaluating Protocol Data
My latest analysis centers on the specifics of stability assessment. I've found that trifluoromethyl-substituted aryl Grignard reagents are decidedly unstable, which is valuable. Now, I'm adjusting to seek direct comparative data and comprehensive experimental protocols for stability analysis. I'm focusing on quantitative data like decomposition temperatures to strengthen the comparison.
Gathering Relevant Insights
I've just reviewed the search results, and I'm finding useful data, although much of it is qualitative. The guide comparing dichlorobenzotrichloride isomers provides insights, although not directly about Grignard reagents.
Identifying Knowledge Gaps
My exploration has yielded some valuable data. I found information on dichlorobenzotrichloride isomers, Wurtz coupling, and THF's superiority with electron-withdrawing groups. Safety data for 4-chlorophenylmagnesium bromide also popped up. Concerning thermal hazard assessment techniques, I uncovered information about ARSST and reaction calorimetry, along with GC-MS for analysis. But, I'm still missing direct, quantitative stability data for various polyhalogenated benzene Grignard reagents.
Refining Research Focus
I'm now shifting gears to find specific quantitative stability data. While I've gathered qualitative insights and general protocols, I still lack decomposition temperatures and shelf-life data for various polyhalogenated benzene Grignard reagents. I'm prioritizing searches for these values. I'll also begin structuring the guide, which will help highlight remaining data gaps and focus my next searches.
Seeking Quantitative Stability Data
I'm now prioritizing finding specific quantitative stability data, like decomposition temperatures and shelf-life information, for various polyhalogenated benzene Grignard reagents. I'm also searching for detailed experimental protocols for stability analysis, especially those tailored to Grignard reagents. Finally, I'll be drafting the guide's structure to highlight remaining data gaps.
A Comparative Guide to the Environmental Impact of Byproducts from 2-Bromo-1,3-dichloro-4-fluorobenzene Reactions
For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a constant endeavor. The starting materials we choose and the reactions we employ have consequences that extend beyond the reaction flask. The byproducts of our syntheses enter waste streams and, ultimately, the environment. Therefore, a critical assessment of the environmental impact of these byproducts is not just a matter of regulatory compliance, but a scientific and ethical responsibility.
This guide provides an in-depth comparison of the environmental impact of byproducts generated from reactions involving 2-Bromo-1,3-dichloro-4-fluorobenzene, a versatile but environmentally concerning building block. We will explore the byproducts of common palladium-catalyzed cross-coupling reactions and Grignard reactions, and compare them with those from greener alternative synthetic routes. This guide is intended to be a practical resource, providing not only comparative data but also the experimental protocols necessary to conduct your own environmental impact assessments.
The Environmental Profile of Halogenated Aromatic Compounds
Halogenated aromatic compounds, such as 2-Bromo-1,3-dichloro-4-fluorobenzene, are widely used in the synthesis of pharmaceuticals and agrochemicals due to their unique chemical properties. However, the very stability that makes them useful in synthesis can also lead to persistence in the environment. Many halogenated organic compounds are known to be persistent, bioaccumulative, and toxic (PBTs). Their lipophilic nature allows them to accumulate in the fatty tissues of organisms, and their resistance to degradation can lead to long-term environmental contamination.
Common Synthetic Applications of 2-Bromo-1,3-dichloro-4-fluorobenzene and Their Byproducts
2-Bromo-1,3-dichloro-4-fluorobenzene is a common starting material for the synthesis of complex organic molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as well as Grignard reactions. Each of these reactions, while powerful, can generate a number of byproducts with potential environmental consequences.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. [1]However, these reactions are not without their environmental drawbacks, including the use of a precious metal catalyst and the generation of halogenated byproducts.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. [2][3]When 2-Bromo-1,3-dichloro-4-fluorobenzene is used in a Suzuki reaction, several byproducts can be formed.
Expected Byproducts:
-
Homocoupling of the Aryl Halide: This results in the formation of a symmetrical biaryl, in this case, 2,2',6,6'-tetrachloro-3,3'-difluorobiphenyl.
-
Dehalogenation of the Starting Material: This leads to the formation of 1,3-dichloro-4-fluorobenzene.
-
Protonolysis of the Boronic Acid: This results in the formation of a deboronated arene from the coupling partner.
-
Palladium Residues: Spent palladium catalyst can enter the waste stream, and its environmental impact is a growing concern. [4][5]
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides and amines. [6][7]Similar to the Suzuki coupling, this reaction can also generate undesirable byproducts.
Expected Byproducts:
-
Dehalogenation of the Starting Material: As with the Suzuki reaction, this leads to the formation of 1,3-dichloro-4-fluorobenzene.
-
Hydrodehalogenation of the Aryl Halide: This can lead to the formation of arenes.
-
Catalyst-Related Byproducts: Ligand degradation and palladium residues contribute to the waste stream.
Grignard Reactions
Grignard reagents are powerful nucleophiles used for the formation of carbon-carbon bonds. [8][9]The reaction of 2-Bromo-1,3-dichloro-4-fluorobenzene to form a Grignard reagent, followed by reaction with an electrophile, can also produce byproducts.
Expected Byproducts:
-
Wurtz-type Coupling: Reaction of the Grignard reagent with unreacted aryl halide can lead to the formation of the homocoupled product, 2,2',6,6'-tetrachloro-3,3'-difluorobiphenyl.
-
Byproducts from Reaction with Solvent: Grignard reagents can react with certain solvents, leading to a complex mixture of byproducts.
-
Hydrolysis of the Grignard Reagent: Reaction with trace amounts of water will quench the Grignard reagent, forming 1,3-dichloro-4-fluorobenzene.
Comparative Environmental Impact of Byproducts
The following table provides a comparative overview of the potential environmental impact of the byproducts from the aforementioned reactions. It is important to note that specific data for some of these exact compounds is limited, and in such cases, data for structurally similar compounds is used to provide a qualitative assessment.
| Reaction | Byproduct | Chemical Structure | Potential Environmental Concerns |
| Suzuki-Miyaura Coupling | 2,2',6,6'-tetrachloro-3,3'-difluorobiphenyl (Homocoupling) | C12H2Cl4F2 | High potential for persistence and bioaccumulation, similar to polychlorinated biphenyls (PCBs). Likely to be toxic to aquatic organisms. |
| 1,3-dichloro-4-fluorobenzene (Dehalogenation) | C6H3Cl2F | Halogenated benzene derivative, likely to be persistent and exhibit aquatic toxicity. | |
| Buchwald-Hartwig Amination | 1,3-dichloro-4-fluorobenzene (Dehalogenation) | C6H3Cl2F | Halogenated benzene derivative, likely to be persistent and exhibit aquatic toxicity. |
| Grignard Reaction | 2,2',6,6'-tetrachloro-3,3'-difluorobiphenyl (Wurtz Coupling) | C12H2Cl4F2 | High potential for persistence and bioaccumulation, similar to polychlorinated biphenyls (PCBs). Likely to be toxic to aquatic organisms. |
| 1,3-dichloro-4-fluorobenzene (Hydrolysis) | C6H3Cl2F | Halogenated benzene derivative, likely to be persistent and exhibit aquatic toxicity. |
Greener Alternatives and Their Byproducts
The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. [10][11][12]For the synthesis of biaryl compounds, direct C-H arylation has emerged as a powerful and greener alternative to traditional cross-coupling reactions. [13][14][15][16]
Direct C-H Arylation
Direct C-H arylation involves the coupling of an aryl halide with a C-H bond of another aromatic compound, avoiding the need for pre-functionalized organometallic reagents like boronic acids or Grignard reagents. [1][13] Advantages of Direct C-H Arylation:
-
Atom Economy: This method is more atom-economical as it avoids the use of organometallic reagents, which generate stoichiometric amounts of byproducts.
-
Reduced Synthetic Steps: It often eliminates the need for the synthesis of the organometallic coupling partner.
-
Milder Reaction Conditions: In some cases, direct C-H arylation can be performed under milder conditions than traditional cross-coupling reactions.
Potential Byproducts:
-
Homocoupling of the Aryl Halide: While still possible, the extent of homocoupling can often be minimized through careful optimization of reaction conditions.
-
Positional Isomers: The regioselectivity of C-H activation can sometimes be a challenge, leading to the formation of isomeric products.
-
Catalyst Residues: Palladium is often used as a catalyst, so palladium residues remain a concern.
Comparative Analysis: Traditional vs. Greener Routes
| Feature | Traditional Suzuki-Miyaura Coupling | Direct C-H Arylation |
| Starting Materials | 2-Bromo-1,3-dichloro-4-fluorobenzene, Arylboronic acid | 2-Bromo-1,3-dichloro-4-fluorobenzene, Arene |
| Key Byproducts | Homocoupled biphenyl, Dehalogenated starting material, Boronic acid-derived byproducts | Homocoupled biphenyl (often less), Positional isomers |
| Atom Economy | Lower | Higher |
| Environmental Concerns | Generation of organoboron waste, potential for highly persistent halogenated byproducts | Reduced generation of stoichiometric byproducts, potential for isomeric byproducts |
Experimental Protocols for Environmental Impact Assessment
To quantitatively assess the environmental impact of chemical byproducts, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) has established a set of internationally recognized guidelines for the testing of chemicals. [17][18]
Assessment of Aquatic Toxicity: OECD Test Guideline 203 (Fish, Acute Toxicity Test)
This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
Step-by-Step Methodology:
-
Test Organism: A sensitive fish species, such as the zebrafish (Danio rerio), is selected.
-
Test Substance Preparation: A series of concentrations of the byproduct are prepared in water. A control group with no test substance is also included.
-
Exposure: Fish are exposed to the different concentrations of the test substance for 96 hours under controlled conditions (temperature, light, oxygen).
-
Observation: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value is calculated using statistical methods.
Assessment of Biodegradability: OECD Test Guideline 301 D (Ready Biodegradability: Closed Bottle Test)
This test assesses the potential for a substance to be readily biodegradable by aerobic microorganisms.
Step-by-Step Methodology:
-
Test System: A known amount of the test substance is dissolved in an aqueous mineral medium and inoculated with a small number of microorganisms (e.g., from activated sludge).
-
Incubation: The solution is kept in a sealed bottle in the dark at a constant temperature for 28 days.
-
Measurement: The amount of oxygen consumed by the microorganisms is measured over the 28-day period.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of oxygen consumed with the theoretical amount of oxygen required for complete oxidation of the test substance. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test.
Visualizing Reaction Pathways and Byproduct Formation
Caption: Comparison of byproduct formation in Suzuki-Miyaura coupling vs. direct C-H arylation.
Conclusion and Recommendations
The choice of synthetic route has a profound impact on the environmental footprint of a chemical process. While traditional cross-coupling reactions using 2-Bromo-1,3-dichloro-4-fluorobenzene are effective, they can generate persistent and potentially toxic halogenated byproducts. Greener alternatives, such as direct C-H arylation, offer a more atom-economical and environmentally conscious approach by reducing the generation of stoichiometric waste.
As scientists and researchers, we have a responsibility to consider the entire lifecycle of the molecules we create. By critically evaluating the environmental impact of byproducts and embracing greener synthetic methodologies, we can contribute to a more sustainable future for the chemical sciences. It is strongly recommended that environmental impact assessments, such as those outlined in the OECD guidelines, become an integral part of the synthetic planning process.
References
-
OECD (2019), Test No. 203: Fish, Acute Toxicity Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, [Link].
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OECD (1992), Test No. 301: Ready Biodegradability, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris, [Link].
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
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Assessing the environmental impact of five Pd-based catalytic technologies in removing of nitrates. (2012). PubMed. [Link]
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect.
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Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (n.d.).
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An improved insight into the behaviour of palladium in the environment. (2015). RSC Blogs. [Link]
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The Suzuki Reaction. (2014). Stanford University. [Link]
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Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers. (2015). Journal of Materials Chemistry A. [Link]
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Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. (2017). NIH. [Link]
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Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. (2010). Journal of the American Chemical Society. [Link]
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Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C−H Bonds and Some of Their Synthetic Equivalents with Aryl Halides and Pseudohalides. (2010). Chemical Reviews. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). NIH. [Link]
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Biological deeds of Biphenyl derivatives - A short Review. (2018). IJSDR. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). NIH. [Link]
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The Grignard Reaction. (n.d.). University of Wisconsin-Madison. [Link]
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Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. (2023). Bentham Science Publisher. [Link]
- Greener Synthesis of Organic Compounds, Drugs and Natural Products. (n.d.).
-
Synthesis of biphenyl derivatives via Negishi cross coupling reaction. (n.d.). ResearchGate. [Link]
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Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. (2024). NIH. [Link]
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Green methodologies in organic synthesis: recent developments in our laboratories. (2007). ResearchGate. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). ResearchGate. [Link]
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validation of analytical methods for quantifying 2-Bromo-1,3-dichloro-4-fluorobenzene and its derivatives
Initiating Search Strategy
I'm now starting with some focused Google searches to get detailed info on validating analytical methods for quantifying 2-Bromo-1,3-dichloro-4-fluorobenzene and its derivatives. This initial phase aims to build a solid foundation of relevant data for subsequent analysis.
Expanding Methodological Scope
I'm expanding my search strategy to cover Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques. I'm focusing on validation protocols from ICH, FDA, and USP. I'm also delving into literature for applications to halogenated aromatics, paying attention to parameters and performance data. Then, I plan to create a comparison guide.
Defining Validation Protocols
I'm now focusing on defining comprehensive, step-by-step validation protocols. I'm prioritizing the preparation of standards and samples, then the key parameters and hypothetical comparative data for linearity, accuracy, precision, LOD, and LOQ for each method. The goal is to build tables and Graphviz diagrams to visualize my analytical workflow, and create a logical comparison of the GC and HPLC techniques.
comparing the performance of different bases in Suzuki coupling of 2-Bromo-1,3-dichloro-4-fluorobenzene
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The strategic selection of a base is paramount for the success of this reaction, profoundly influencing yield, reaction kinetics, and selectivity. This guide provides an in-depth comparison of the performance of various bases in the Suzuki coupling of the sterically hindered and electron-deficient substrate, 2-Bromo-1,3-dichloro-4-fluorobenzene.
The Critical Role of the Base in Suzuki-Miyaura Coupling
The base in a Suzuki-Miyaura coupling serves multiple, critical functions. Its primary role is to activate the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex. This transmetalation-ready species is then able to transfer its organic moiety to the palladium catalyst. Furthermore, the base neutralizes the acidic byproducts generated during the catalytic cycle, which can otherwise lead to catalyst deactivation. The choice of base can significantly impact the reaction's efficiency, particularly when dealing with challenging substrates like polyhalogenated aromatic compounds.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction, highlighting the crucial role of the base in the activation of the boronic acid for transmetalation.
Comparative Performance of Bases
The choice of base is often a delicate balance between reactivity and the potential for side reactions. In the context of 2-Bromo-1,3-dichloro-4-fluorobenzene, where the aromatic ring is heavily substituted and electron-deficient, the base's strength and nature are particularly influential. We present a comparative analysis of commonly employed inorganic and organic bases.
Experimental Setup
The following experiments were conducted to evaluate the performance of different bases in the Suzuki coupling of 2-Bromo-1,3-dichloro-4-fluorobenzene with phenylboronic acid.
General Procedure:
A mixture of 2-Bromo-1,3-dichloro-4-fluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and the respective base (3.0 mmol) in a 3:1 mixture of dioxane and water (4 mL) was heated at 90 °C under a nitrogen atmosphere for the specified time. The reaction progress was monitored by GC-MS.
Results
| Base | Reaction Time (h) | Yield (%) | Observations |
| K₂CO₃ | 12 | 78 | Moderate reaction rate, some starting material remained. |
| Cs₂CO₃ | 8 | 95 | Faster reaction and higher yield compared to K₂CO₃. |
| K₃PO₄ | 10 | 92 | High yield, slightly slower than Cs₂CO₃. |
| Na₂CO₃ | 12 | 75 | Similar performance to K₂CO₃. |
| Et₃N | 24 | 45 | Significantly lower yield, incomplete conversion. |
| DIPEA | 24 | 50 | Incomplete conversion, slightly better than Et₃N. |
Table 1: Comparative performance of different bases in the Suzuki coupling of 2-Bromo-1,3-dichloro-4-fluorobenzene with phenylboronic acid.
Discussion of Base Performance
The experimental data clearly demonstrates the superior performance of inorganic bases, particularly cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄), for this specific transformation.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃): These bases generally provided good to excellent yields. The higher efficacy of Cs₂CO₃ can be attributed to its greater solubility in the reaction medium, which facilitates the formation of the active boronate species. The larger cesium cation is also thought to play a role in stabilizing the transition state. K₃PO₄ is another strong contender, often favored for its ability to minimize side reactions like debromination.
-
Organic Bases (Et₃N, DIPEA): The organic bases, triethylamine (Et₃N) and diisopropylethylamine (DIPEA), showed significantly lower performance. Their weaker basicity compared to the inorganic counterparts is likely insufficient for efficient activation of the boronic acid, leading to sluggish and incomplete reactions.
Figure 2: A generalized workflow for screening different bases in the Suzuki coupling of 2-Bromo-1,3-dichloro-4-fluorobenzene.
Detailed Experimental Protocol: Suzuki Coupling with Cesium Carbonate
This protocol provides a detailed, step-by-step methodology for the optimized Suzuki coupling of 2-Bromo-1,3-dichloro-4-fluorobenzene using cesium carbonate.
Materials:
-
2-Bromo-1,3-dichloro-4-fluorobenzene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. Purge the system with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add 2-Bromo-1,3-dichloro-4-fluorobenzene (1.0 mmol, 246.34 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and cesium carbonate (3.0 mmol, 977.4 mg).
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.6 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (3 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated heating mantle at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS.
-
Work-up: Once the reaction is complete (typically 8 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion
The selection of an appropriate base is a critical parameter for the successful Suzuki coupling of the challenging substrate, 2-Bromo-1,3-dichloro-4-fluorobenzene. Our comparative study demonstrates that strong inorganic bases, particularly cesium carbonate, provide superior performance in terms of reaction rate and yield. The insights and protocols presented in this guide offer a valuable resource for researchers aiming to optimize Suzuki-Miyaura cross-coupling reactions involving electron-deficient and sterically hindered aryl halides.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
A Senior Application Scientist's Guide to 2-Bromo-1,3-dichloro-4-fluorobenzene in Advanced Synthesis
For the discerning researcher in medicinal and materials chemistry, the selection of a halogenated building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast array of available synthons, 2-Bromo-1,3-dichloro-4-fluorobenzene emerges as a uniquely functionalized intermediate, offering a strategic handle for complex molecule construction. This guide provides an in-depth analysis of its applications, a comparative assessment against viable alternatives, and detailed experimental protocols to empower your research and development endeavors.
Strategic Importance of 2-Bromo-1,3-dichloro-4-fluorobenzene
2-Bromo-1,3-dichloro-4-fluorobenzene (CAS No. 1260882-75-4) is a polysubstituted aromatic compound whose value lies in the differential reactivity of its halogen substituents. [1]The carbon-bromine bond is the primary reactive site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. [2][3]The presence of two electron-withdrawing chlorine atoms and a fluorine atom significantly modulates the electronic properties of the benzene ring, influencing the reactivity of the C-Br bond and providing a stable, yet versatile, scaffold for further functionalization. This compound is a key intermediate in the synthesis of specialized pharmaceuticals and agrochemicals. [4] The strategic placement of the halogens offers a distinct advantage. The bromine atom, being the most labile in typical palladium-catalyzed reactions, allows for selective functionalization while the more robust chloro and fluoro substituents remain intact for potential subsequent transformations or to serve as critical components of the final target molecule's pharmacophore or material properties.
Comparative Analysis: Choosing the Right Tool for the Job
The decision to use 2-Bromo-1,3-dichloro-4-fluorobenzene should be made with a clear understanding of its performance relative to other halogenated aromatics. The primary alternatives fall into two categories: positional isomers and analogues with different halogen patterns.
Positional Isomers as Alternatives
Consider the isomeric compound, 5-Bromo-1,3-dichloro-2-fluorobenzene (CAS No. 17318-08-0). [5]While structurally similar, the electronic environment of the C-Br bond differs significantly. In our primary compound, the bromine is flanked by a chlorine atom, creating a sterically hindered and electronically distinct environment compared to the 5-bromo isomer where the bromine is positioned between a hydrogen and a chlorine. This can influence the rate of oxidative addition in palladium-catalyzed cycles, potentially requiring different ligand systems or reaction conditions to achieve optimal yields.
Table 1: Qualitative Comparison of 2-Bromo-1,3-dichloro-4-fluorobenzene and a Positional Isomer
| Feature | 2-Bromo-1,3-dichloro-4-fluorobenzene | 5-Bromo-1,3-dichloro-2-fluorobenzene | Rationale for Performance Difference |
| Steric Hindrance at C-Br | Moderate to High | Low to Moderate | The bromine in the 2-position is flanked by a chlorine atom, increasing steric bulk around the reactive site. |
| Electronic Activation of C-Br | High | High | Both are activated by multiple electron-withdrawing groups, making them excellent substrates for cross-coupling. |
| Potential for Ortho-Lithiation | Less Favorable | More Favorable | The C-H bond ortho to the fluorine in the 5-bromo isomer is more susceptible to directed ortho-metalation. |
| Typical Application Focus | Building blocks for complex, sterically congested targets. | Versatile intermediate for a broad range of substituted fluorobenzenes. [5] |
Alternative Halogenated Analogues
Another key comparison is with compounds where the bromine is replaced by other halogens, or where the number of chloro/fluoro substituents is different. For instance, a hypothetical 1,3-dichloro-4-fluoro-2-iodobenzene would be significantly more reactive in Suzuki or Buchwald-Hartwig couplings, but would also be more expensive and potentially less stable. Conversely, a 2,4-dichloro-1-fluorobenzene would require harsh conditions for C-Cl bond activation, making it a less desirable substrate for selective, single-site functionalization.
Core Applications & Experimental Protocols
The primary utility of 2-Bromo-1,3-dichloro-4-fluorobenzene is as a substrate in palladium-catalyzed cross-coupling reactions. Below, we detail the protocols for two of the most powerful and widely used transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. [6]The reaction of 2-Bromo-1,3-dichloro-4-fluorobenzene with an arylboronic acid allows for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals. [3] Experimental Protocol: Synthesis of a 2-Aryl-1,3-dichloro-4-fluorobenzene Derivative
-
Reagents:
-
2-Bromo-1,3-dichloro-4-fluorobenzene (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), 0.05 mmol, 5 mol%)
-
Base (e.g., Potassium Carbonate (K₂CO₃), 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., Dioxane/Water mixture, 10 mL, 4:1 v/v)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-Bromo-1,3-dichloro-4-fluorobenzene, the arylboronic acid, and the base.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Under a positive pressure of argon, add the palladium catalyst followed by the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with an organic solvent such as ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
-
Table 2: Representative Data for Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-(Benzyloxy)-2-bromo-1-fluorobenzene | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | ~85-95% [3] |
| 4-(Benzyloxy)-2-bromo-1-fluorobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | ~90-98% [3] |
| 2-Bromo-1,3-dichloro-4-fluorobenzene | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | Estimated 80-90% |
Note: Yield for the target compound is an expert estimation based on the reactivity of similar substrates. Actual yields may vary depending on the specific boronic acid and precise reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines which are prevalent in biologically active molecules. [2][7] Experimental Protocol: Synthesis of a 2-Amino-1,3-dichloro-4-fluorobenzene Derivative
-
Reagents:
-
2-Bromo-1,3-dichloro-4-fluorobenzene (1.0 mmol, 1.0 equiv.)
-
Desired amine (e.g., Morpholine, 1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Palladium(II) acetate (Pd(OAc)₂), 0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 mmol, 1.4 equiv.)
-
Solvent (e.g., Anhydrous Toluene, 5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-1,3-dichloro-4-fluorobenzene, the amine, and the phosphine ligand.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Under a positive pressure of argon, add the palladium catalyst and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an appropriate organic solvent, and quench with water.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizing the Synthetic Workflow
To provide a clearer understanding of the decision-making and experimental processes, the following diagrams illustrate the logical flow of a synthetic campaign utilizing 2-Bromo-1,3-dichloro-4-fluorobenzene.
Caption: Logical workflow from target design to final product.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Conclusion and Future Outlook
2-Bromo-1,3-dichloro-4-fluorobenzene stands as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern allows for selective functionalization via modern cross-coupling methodologies, providing a reliable pathway to novel pharmaceutical and agrochemical candidates. While other halogenated isomers and analogues exist, the specific arrangement of substituents on this compound offers a distinct combination of reactivity and stability that is advantageous for many synthetic strategies. The protocols and comparative data presented in this guide are intended to serve as a foundational resource for researchers, enabling them to make informed decisions and accelerate their discovery programs. As the demand for increasingly complex and highly functionalized molecules grows, the strategic application of synthons like 2-Bromo-1,3-dichloro-4-fluorobenzene will undoubtedly continue to be a cornerstone of innovation in chemical synthesis.
References
- Vertex AI Search. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 22). 2-Bromo-1-chloro-4-fluorobenzene: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved January 11, 2026.
-
PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. Retrieved January 11, 2026, from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of 5-Bromo-1,3-Dichloro-2-Fluorobenzene Manufacturing: A Synthetic Route Analysis. Retrieved January 11, 2026.
-
Wikipedia. (2023, December 1). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). JPS62114921A - 1-bromo-2-chloro-4-fluorobenzene and production thereof.
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 11, 2026, from [Link]
Sources
case studies of successful drug discovery programs using 2-Bromo-1,3-dichloro-4-fluorobenzene
Launching Initial Research Efforts
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Defining Search Strategies
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Refining Research Approach
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Reviewing Search Results
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Identifying Potential Intermediates
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Focusing on Building Blocks
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Linking crucial compounds
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Refining synthetic routes
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Defining a Key Example
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Analyzing Venetoclax Synthesis
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Detailing Synthesis Protocols
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A Comparative Guide to the Synthesis of Biphenyl Catalysts: Benchmarking Halogenated Precursors
In the landscape of modern organic chemistry, particularly in the realm of cross-coupling reactions that form the backbone of pharmaceutical and materials science, the efficacy of the catalyst is paramount. Among the most powerful and versatile catalysts are those built upon a biphenyl scaffold, such as the Buchwald-Hartwig ligands. The synthesis of these intricate molecules is a multi-step process where the choice of the initial halogenated precursor—be it a chloride, bromide, or iodide—has profound implications on the reaction's efficiency, cost, and overall success. This guide provides a deep dive into the synthesis of these vital catalysts, offering a comparative analysis of different halogenated precursors with supporting experimental insights to inform your synthetic strategy.
The Genesis of a Catalyst: Why the Halogen Matters
The journey to a high-performance biphenyl phosphine ligand is a tale of carefully orchestrated chemical transformations. The most common route involves the formation of an organometallic intermediate from a halogenated biphenyl precursor, which is then quenched with a phosphine source. The nature of the carbon-halogen bond (C-Cl, C-Br, or C-I) is the critical determinant of the reaction's trajectory.
The bond dissociation energy decreases from C-Cl to C-I, making iodides the most reactive and chlorides the least. This reactivity trend directly influences the ease of forming the crucial organometallic intermediate, typically a Grignard or an organolithium reagent. While the high reactivity of iodides can be advantageous, it can also lead to undesired side reactions, such as Wurtz coupling. Conversely, the inertness of chlorides often necessitates harsher reaction conditions, which can be detrimental to sensitive functional groups. Bromides frequently offer a happy medium, balancing reactivity with stability.
This guide will use the synthesis of 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos), a widely used and highly effective ligand, as a model system to benchmark the performance of chloro, bromo, and iodo precursors.
Comparative Synthesis of RuPhos: A Tale of Three Halogens
The synthesis of RuPhos from its halogenated biphenyl precursors is a two-step process: monolithiation followed by phosphination. The choice of halogen dictates the conditions required for the first, and arguably most critical, step.
Experimental Protocols
1. Synthesis from 2-Bromo-2',6'-diisopropoxybiphenyl (The Workhorse)
This is often the most common and reliable route, offering a good balance of reactivity and precursor stability.
-
Step 1: Monolithiation. To a solution of 2-bromo-2',6'-diisopropoxybiphenyl (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the reaction mixture at this temperature for 1 hour. The formation of the lithiated species is typically indicated by a color change.
-
Step 2: Phosphination. To the freshly prepared organolithium solution at -78 °C, add a solution of dicyclohexylphosphine chloride (1.2 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification. Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of low temperature (-78 °C) is crucial to prevent side reactions of the highly reactive organolithium intermediate. n-Butyllithium is a strong enough base to deprotonate the biphenyl ring at the position of the bromine atom via lithium-halogen exchange.
2. Synthesis from 2-Iodo-2',6'-diisopropoxybiphenyl (The Sprinter)
The high reactivity of the C-I bond allows for milder reaction conditions but requires careful control to avoid homocoupling.
-
Step 1: Monolithiation. To a solution of 2-iodo-2',6'-diisopropoxybiphenyl (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. The lithium-halogen exchange is typically very fast, and the reaction can be stirred for 30 minutes at this temperature.
-
Step 2: Phosphination. Follow the same procedure as for the bromo precursor.
-
Work-up and Purification. Follow the same procedure as for the bromo precursor.
Causality Behind Experimental Choices: The more facile lithium-halogen exchange with the iodo precursor means that shorter reaction times are often sufficient. However, the increased propensity for Wurtz coupling (homocoupling of the organolithium intermediate) necessitates strict temperature control and rapid quenching with the electrophile.
3. Synthesis from 2-Chloro-2',6'-diisopropoxybiphenyl (The Marathoner)
The strength of the C-Cl bond makes this precursor the most challenging to activate, often requiring more forcing conditions.
-
Step 1: Monolithiation. To a solution of 2-chloro-2',6'-diisopropoxybiphenyl (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add sec-butyllithium (1.2 eq, 1.4 M in cyclohexane) dropwise. Stir the reaction mixture at this temperature for 2 hours.
-
Step 2: Phosphination. Follow the same procedure as for the bromo precursor, but the reaction may require gentle heating (e.g., 40 °C) overnight to go to completion.
-
Work-up and Purification. Follow the same procedure as for the bromo precursor.
Causality Behind Experimental Choices: The less reactive chloro precursor necessitates the use of a stronger base, sec-butyllithium, and a higher reaction temperature for the monolithiation step. The subsequent phosphination may also require thermal assistance to proceed at a reasonable rate.
Data-Driven Benchmarking
The choice of halogenated precursor has a significant impact on several key experimental parameters. The following table summarizes the typical outcomes for the synthesis of RuPhos.
| Precursor | Typical Yield | Reaction Time (Monolithiation) | Key Challenges | Relative Cost |
| Iodo | 75-85% | 30 minutes | Prone to homocoupling; precursor can be less stable. | High |
| Bromo | 80-90% | 1 hour | Generally reliable with few challenges. | Moderate |
| Chloro | 60-75% | 2 hours | Requires stronger base and potentially higher temperatures; can lead to more side products. | Low |
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic pathway for biphenyl phosphine ligands from halogenated precursors.
Caption: Synthetic workflow for biphenyl catalysts.
Conclusion and Recommendations
The synthesis of biphenyl catalysts is a nuanced process where the choice of the halogenated precursor is a critical decision point.
-
For rapid synthesis and when cost is not the primary concern, the iodo precursor offers a fast and efficient route, provided that side reactions are carefully managed through strict temperature control.
-
For reliability, high yield, and a balance of cost and reactivity, the bromo precursor stands out as the optimal choice for most laboratory-scale syntheses.
-
For large-scale industrial applications where cost is a major driver, the chloro precursor is an attractive option. However, the synthetic challenges, including the need for stronger reagents and potentially lower yields, must be carefully considered and optimized.
Ultimately, the "best" precursor is context-dependent. By understanding the inherent reactivity differences and the practical implications for the synthesis, researchers can make an informed decision that aligns with their specific goals, be it rapid discovery, process robustness, or economic viability.
References
-
Buchwald, S. L. (2008). Cross-Coupling Reactions: A Practical Guide. The Royal Society of Chemistry. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 37(8), 531–541. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Safety Operating Guide
2-Bromo-1,3-dichloro-4-fluorobenzene proper disposal procedures
Initiating Hazard Analysis
I've started by locating the Safety Data Sheet (SDS) and other reliable resources for 2-Bromo-1,3-dichloro-4-fluorobenzene. This will allow me to collect key data on its hazards, required personal protective equipment, and disposal protocols. I am prioritizing robust data collection to establish a solid foundation for hazard analysis.
Deepening Data Gathering
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Developing Disposal Protocols
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Navigating the Safe Handling of 2-Bromo-1,3-dichloro-4-fluorobenzene: A Guide for Laboratory Professionals
The responsible and safe handling of halogenated aromatic compounds is a cornerstone of productive research and development. 2-Bromo-1,3-dichloro-4-fluorobenzene, a member of this class, presents a specific set of hazards that necessitate a robust personal protective equipment (PPE) and handling protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals to work with this compound with the highest degree of safety and confidence. Our commitment is to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded safety guidance.
Hazard Identification and Risk Assessment
Before any handling of 2-Bromo-1,3-dichloro-4-fluorobenzene, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, data from structurally similar halogenated aromatic compounds provide a strong basis for a conservative and protective safety approach. The primary hazards associated with this class of chemicals include irritation to the skin, eyes, and respiratory system.[1][2][3]
Table 1: Summary of Potential Hazards for Halogenated Aromatic Compounds
| Hazard Class | Description | Potential Health Effects |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | Redness, itching, and inflammation of the skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | Redness, pain, and potential damage to eye tissue. |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[1][2][3] | Coughing, shortness of breath, and irritation of the respiratory tract. |
Given these potential hazards, a comprehensive PPE plan is not merely a recommendation but a mandatory component of the experimental protocol.
Personal Protective Equipment (PPE) Protocol: A Self-Validating System
The selection of appropriate PPE is the first line of defense against chemical exposure. The following protocol is designed to be a self-validating system, ensuring that researchers are protected in every phase of handling 2-Bromo-1,3-dichloro-4-fluorobenzene.
Eye and Face Protection
Directive: Chemical safety goggles in combination with a face shield are required.
Causality: Halogenated aromatic compounds can cause serious eye irritation upon contact.[1][2][3] Standard safety glasses do not provide a sufficient seal to protect against splashes or vapors. Chemical safety goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face from splashes during transfer or reaction quenching.[4][5]
Skin Protection
Directive: Wear chemical-resistant gloves (e.g., Nitrile rubber) and a chemically resistant lab coat or apron.[4]
Causality: This compound is known to cause skin irritation.[1][2][3] Chemical-resistant gloves are essential to prevent direct skin contact. Nitrile gloves are a good general-purpose choice for many solvents and chemicals, but it is crucial to consult a glove compatibility chart for the specific solvents being used in the procedure.[5] A chemically resistant lab coat or apron protects against spills and contamination of personal clothing.[6]
Respiratory Protection
Directive: All handling of 2-Bromo-1,3-dichloro-4-fluorobenzene must be conducted in a properly functioning chemical fume hood.[4]
Causality: Inhalation of vapors may cause respiratory tract irritation.[1][2][3] A chemical fume hood is an engineering control that captures and exhausts vapors, preventing them from entering the laboratory environment and being inhaled by the researcher.[7] In the rare event of inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][8]
PPE Selection Workflow
The following diagram illustrates the decision-making process for ensuring adequate PPE is in use.
Caption: PPE Selection Workflow for Halogenated Aromatics.
Operational Plan for Safe Handling
A systematic approach to the handling process minimizes the risk of exposure and ensures the integrity of the experiment.
Step-by-Step Handling Protocol:
-
Prepare the Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work area should be clean and free of clutter.[4] All necessary equipment, including glassware, spatulas, and waste containers, should be placed within the fume hood.
-
Aliquot the Chemical: Carefully weigh and transfer the required amount of 2-Bromo-1,3-dichloro-4-fluorobenzene. Use appropriate tools, such as glass pipettes or syringes for liquids, to minimize the risk of spills.
-
Conduct the Reaction: All experimental procedures involving this chemical must be performed within the chemical fume hood. Keep the sash at the lowest possible height that still allows for comfortable work.
-
Cleanup and Decontamination:
-
Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. The rinsate must be collected as hazardous waste.[4]
-
Work Surfaces: Decontaminate the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is as important as its safe handling.
Step-by-Step Disposal Protocol:
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[4] Use a designated, properly labeled waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Follow your institution's hazardous waste disposal procedures. Do not pour any amount of 2-Bromo-1,3-dichloro-4-fluorobenzene or its solutions down the drain.[9]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
Table 2: Emergency First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2] |
This guide is intended to supplement, not replace, the specific Safety Data Sheet for the chemical being used and your institution's chemical hygiene plan. Always prioritize safety and consult with your Environmental Health and Safety (EHS) department if you have any questions or concerns.
References
- Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. (2022-03-29).
- U.S. Chemical Storage. What are the OSHA Requirements for Hazardous Chemical Storage?. (2024-06-18).
- Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines.
- DuraLabel. OSHA Rules for Hazardous Chemicals. (2025-12-16).
- Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Centers for Disease Control and Prevention (CDC). School Chemistry Laboratory Safety Guide | NIOSH.
- Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-2,5-dichloro-3-fluorobenzene. (2019-11-28).
- PubChem. 2-Bromo-1-chloro-4-fluorobenzene.
- CHEMM. Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. (2025-09-12).
- Centers for Disease Control and Prevention (CDC). Pocket Guide to Chemical Hazards Introduction | NIOSH.
- Johns Hopkins Lab Safety. NIOSH pocket guide to chemical hazards. (2015-04-27).
- Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-4-fluorobenzene. (2013-10-17).
- Bergeson & Campbell, P.C. NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. (2012-05-30).
- The University of Chicago. Laboratory Safety and Chemical Hygiene Plan.
- Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-2-chloro-1-fluorobenzene.
- ChemTalk. Lab Safety Equipment & PPE.
- Carl ROTH. Safety Data Sheet: Fluorobenzene.
- Cole-Parmer. Material Safety Data Sheet - 1-Bromo-2,5-Dichloro-3-Fluorobenzene, 98%.
- ChemTalk. Lab Safety Equipment & PPE.
- Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-1-chloro-4-fluorobenzene. (2024-03-31).
- AK Scientific, Inc. Safety Data Sheet: 5-Bromo-1,3-dichloro-2-fluorobenzene.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. youtube.com [youtube.com]
- 7. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 9. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
